(3-Methoxy-5-propoxyphenyl)boronic acid
Description
Properties
IUPAC Name |
(3-methoxy-5-propoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO4/c1-3-4-15-10-6-8(11(12)13)5-9(7-10)14-2/h5-7,12-13H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJXKRYTZHDYKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)OCCC)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681721 | |
| Record name | (3-Methoxy-5-propoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-14-2 | |
| Record name | (3-Methoxy-5-propoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (3-Methoxy-5-propoxyphenyl)boronic acid: Chemical Properties and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Methoxy-5-propoxyphenyl)boronic acid is a synthetic organoboron compound that serves as a valuable building block in organic synthesis. Its unique substitution pattern, featuring both a methoxy and a propoxy group on the phenyl ring, offers distinct steric and electronic properties that are of interest in the design of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this versatile reagent.
Chemical and Physical Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source/Method |
| IUPAC Name | This compound | --- |
| CAS Number | 1256355-14-2 | --- |
| Molecular Formula | C₁₀H₁₅BO₄ | --- |
| Molecular Weight | 210.03 g/mol | --- |
| Appearance | White to off-white solid (Predicted) | Analogy to similar arylboronic acids |
| Melting Point | Not available (likely in the range of 150-200 °C) | Prediction based on related structures |
| Boiling Point | Not available | --- |
| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, THF); sparingly soluble in nonpolar solvents (e.g., hexanes) (Predicted) | General solubility of arylboronic acids |
| Stability | Stable under standard laboratory conditions; may dehydrate to form boroxine anhydride upon heating or prolonged storage | General stability of arylboronic acids |
Synthesis and Characterization
A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a standard and reliable method for the preparation of arylboronic acids involves the reaction of an aryl Grignard or aryllithium reagent with a trialkyl borate followed by acidic hydrolysis.
General Synthetic Protocol
The logical synthetic route would start from 1-bromo-3-methoxy-5-propoxybenzene.
Experimental Details:
-
Grignard/Organolithium Formation: To a solution of 1-bromo-3-methoxy-5-propoxybenzene in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) at -78 °C, a solution of n-butyllithium in hexanes is added dropwise. Alternatively, the Grignard reagent can be prepared by reacting the aryl bromide with magnesium turnings in THF.
-
Borylation: A trialkyl borate, such as trimethyl borate or triisopropyl borate, is then added slowly to the reaction mixture at -78 °C.
-
Hydrolysis: The reaction is allowed to warm to room temperature and then quenched by the addition of an aqueous acid (e.g., 1 M HCl).
-
Workup and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Spectroscopic Characterization (Predicted)
Due to the lack of published spectra for this compound, the following tables provide predicted spectral data based on its structure and known values for similar compounds.
Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.9 (broad s) | s | 2H | B(OH)₂ |
| ~7.0 | s | 1H | Ar-H |
| ~6.9 | s | 1H | Ar-H |
| ~6.5 | s | 1H | Ar-H |
| ~3.9 (t, J=6.5 Hz) | t | 2H | -OCH₂CH₂CH₃ |
| ~3.8 | s | 3H | -OCH₃ |
| ~1.7 (sextet, J=7.0 Hz) | sextet | 2H | -OCH₂CH₂CH₃ |
| ~0.9 (t, J=7.5 Hz) | t | 3H | -OCH₂CH₂CH₃ |
Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | Ar-C-OPr |
| ~159 | Ar-C-OMe |
| ~135 (broad) | Ar-C-B(OH)₂ |
| ~115 | Ar-CH |
| ~110 | Ar-CH |
| ~105 | Ar-CH |
| ~69 | -OCH₂CH₂CH₃ |
| ~55 | -OCH₃ |
| ~22 | -OCH₂CH₂CH₃ |
| ~10 | -OCH₂CH₂CH₃ |
Table 4: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad, Strong | O-H stretch (hydrogen-bonded) |
| 3050-3000 | Medium | Aromatic C-H stretch |
| 2960-2850 | Medium-Strong | Aliphatic C-H stretch |
| ~1600, ~1470 | Medium-Strong | Aromatic C=C stretch |
| ~1350 | Strong | B-O stretch |
| ~1250, ~1040 | Strong | C-O stretch (aryl ethers) |
| ~1180 | Medium | B-C stretch |
Mass Spectrometry:
In electrospray ionization mass spectrometry (ESI-MS), arylboronic acids can exhibit complex behavior. The molecular ion peak [M+H]⁺ or [M-H]⁻ may be observed, along with adducts with solvents or salts. Dehydration to form the boroxine trimer is also common, which would result in a higher mass peak.
Reactivity and Applications
The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.
Suzuki-Miyaura Cross-Coupling
This reaction is a powerful method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate. The methoxy and propoxy groups on the phenyl ring of this compound can influence the electronic and steric nature of the coupling partner, potentially affecting reaction rates and yields.
A general experimental protocol for a Suzuki-Miyaura coupling using this compound is as follows:
-
Reaction Setup: In a reaction vessel, combine the aryl halide or triflate (1.0 equiv), this compound (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equiv).
-
Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Degassing: Degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through it for 10-15 minutes.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified.
Potential in Drug Discovery and Medicinal Chemistry
While no specific biological activities have been reported for this compound itself, its structural features suggest potential for its use in the synthesis of biologically active molecules.
-
Boronic Acid Moiety: Boronic acids are known to interact with diols, including those found in carbohydrates and some proteins. This property has been exploited in the design of sensors and enzyme inhibitors. Several boronic acid-containing drugs are approved for clinical use.
-
Methoxy and Propoxy Groups: The methoxy and propoxy substituents can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug molecule.[1][2][3] They can influence solubility, lipophilicity, metabolic stability, and binding interactions with biological targets.[1][2][3] The presence of both a smaller methoxy group and a larger, more lipophilic propoxy group provides a unique handle for fine-tuning these properties in a drug candidate.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in organic synthesis, particularly for the construction of complex biaryl structures via the Suzuki-Miyaura reaction. While specific experimental data for this compound is limited, its properties and reactivity can be reliably predicted based on the well-established chemistry of arylboronic acids. The unique combination of methoxy and propoxy substituents makes it an attractive building block for the development of novel compounds in medicinal chemistry and materials science, offering opportunities to modulate key molecular properties. Further research into the specific properties and applications of this compound is warranted.
References
- 1. Synthesis and in vitro biological evaluation of aryl boronic acids as potential inhibitors of factor XIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. BJOC - Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids [beilstein-journals.org]
synthesis of (3-Methoxy-5-propoxyphenyl)boronic acid
An In-depth Technical Guide to the Synthesis of (3-Methoxy-5-propoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a feasible synthetic route for this compound, a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. The described methodology is based on established chemical transformations and provides detailed experimental protocols.
Synthetic Strategy Overview
The can be efficiently achieved through a two-step process commencing with the commercially available 3-bromo-5-methoxyphenol. The first step involves a Williamson ether synthesis to introduce the propyl group, yielding the key intermediate, 1-bromo-3-methoxy-5-propoxybenzene. Subsequently, this intermediate is converted to the target boronic acid via a Grignard reaction, followed by electrophilic trapping with a trialkyl borate and acidic hydrolysis.
Data Presentation
The following tables summarize the key quantitative data for each synthetic step.
Table 1: Synthesis of 1-bromo-3-methoxy-5-propoxybenzene
| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |
| 3-bromo-5-methoxyphenol | 203.04 | 1.0 | 1.0 | 20.3 g |
| 1-bromopropane | 123.00 | 1.2 | 1.2 | 14.8 g (10.9 mL) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.5 | 1.5 | 20.7 g |
| Acetone | 58.08 | - | - | 200 mL |
| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Expected Yield | |
| 1-bromo-3-methoxy-5-propoxybenzene | 245.10 | 24.5 | ~90% (22.1 g) |
Table 2: Synthesis of this compound
| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |
| 1-bromo-3-methoxy-5-propoxybenzene | 245.10 | 1.0 | 1.0 | 24.5 g |
| Magnesium (Mg) turnings | 24.31 | 1.1 | 1.1 | 2.7 g |
| Trimethyl borate | 103.91 | 1.5 | 1.5 | 15.6 g (16.8 mL) |
| Tetrahydrofuran (THF), anhydrous | 72.11 | - | - | 250 mL |
| Hydrochloric Acid (HCl), 1 M | 36.46 | - | - | As needed for quench |
| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Expected Yield | |
| This compound | 210.03 | 21.0 | 50-70% (10.5-14.7 g)[1] |
Experimental Protocols
Step 1: Synthesis of 1-bromo-3-methoxy-5-propoxybenzene (Williamson Ether Synthesis)
This procedure details the propylation of 3-bromo-5-methoxyphenol.
Materials:
-
3-bromo-5-methoxyphenol
-
1-bromopropane
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for work-up
Procedure:
-
To a 500 mL round-bottom flask, add 3-bromo-5-methoxyphenol (20.3 g, 100 mmol) and anhydrous potassium carbonate (20.7 g, 150 mmol).
-
Add 200 mL of anhydrous acetone to the flask.
-
Stir the suspension and add 1-bromopropane (14.8 g, 120 mmol).
-
Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 1-bromo-3-methoxy-5-propoxybenzene as a pure compound.
Step 2: Synthesis of this compound (Grignard Reaction)
This protocol describes the formation of the aryl Grignard reagent and its subsequent reaction with trimethyl borate.[1][2]
Materials:
-
1-bromo-3-methoxy-5-propoxybenzene
-
Magnesium (Mg) turnings
-
Iodine (a single crystal for initiation)
-
Trimethyl borate
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (1 M)
-
Three-necked round-bottom flask, dropping funnel, and reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice-salt bath
Procedure:
-
Grignard Reagent Formation:
-
Flame-dry a 500 mL three-necked flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and an inert gas inlet.
-
Add magnesium turnings (2.7 g, 110 mmol) to the flask.
-
Add a single crystal of iodine to activate the magnesium.
-
In the dropping funnel, prepare a solution of 1-bromo-3-methoxy-5-propoxybenzene (24.5 g, 100 mmol) in 100 mL of anhydrous THF.
-
Add a small portion of the aryl bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and gentle reflux is observed. If the reaction does not start, gentle heating may be applied.
-
Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation and Hydrolysis:
-
In a separate flame-dried 1 L flask under an inert atmosphere, dissolve trimethyl borate (15.6 g, 150 mmol) in 150 mL of anhydrous THF.
-
Cool this solution to -70 °C using a dry ice/acetone bath.
-
Slowly add the prepared Grignard reagent to the cold trimethyl borate solution via a cannula, keeping the temperature below -60 °C.
-
After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by slowly adding 1 M hydrochloric acid at 0 °C until the solution is acidic (pH ~1-2).
-
Stir the mixture vigorously for 30 minutes to hydrolyze the boronate ester.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
The crude boronic acid can be purified by recrystallization.[3] Dissolve the solid in a minimal amount of a hot solvent (e.g., a mixture of ethyl acetate and hexanes or water) and allow it to cool slowly to form crystals.
-
Alternatively, an acid-base extraction can be employed for purification.[4] Dissolve the crude product in diethyl ether and extract with a basic aqueous solution (e.g., 1 M NaOH). The aqueous layer, containing the boronate salt, is then washed with ether, re-acidified with HCl, and the precipitated pure boronic acid is extracted with ethyl acetate.
-
Mandatory Visualizations
Caption: Overall workflow for the .
Caption: Logical relationship of the Grignard reaction for arylboronic acid synthesis.
References
- 1. WO1999064428A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]
- 2. CA2297780A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
An In-depth Technical Guide to (3-Methoxy-5-propoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthetic considerations for (3-Methoxy-5-propoxyphenyl)boronic acid. This arylboronic acid is a valuable building block in organic synthesis, particularly in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.
Core Data Presentation
The following table summarizes the key quantitative data for this compound. It should be noted that while the molecular formula and weight are definitive, some physical properties are predicted values from computational models due to the limited availability of experimentally determined data in peer-reviewed literature.
| Property | Value | Source |
| CAS Number | 1256355-14-2 | Chemical Abstracts Service |
| Molecular Formula | C₁₀H₁₅BO₄ | N/A |
| Molecular Weight | 210.03 g/mol | N/A |
| Predicted Boiling Point | 389.3 ± 52.0 °C | Computational Prediction |
| Predicted Density | 1.13 ± 0.1 g/cm³ | Computational Prediction |
| Predicted pKa | 7.70 ± 0.10 | Computational Prediction |
| Storage Conditions | Sealed in dry, 2-8°C | N/A |
Molecular Structure
The molecular structure of this compound features a benzene ring substituted with a methoxy group, a propoxy group, and a boronic acid functional group at positions 1, 3, and 5, respectively.
Caption: 2D structure of this compound.
Experimental Protocols
While specific, validated experimental data for this compound is not widely available in public repositories, this section provides detailed, generalized methodologies for its synthesis and characterization based on standard procedures for analogous arylboronic acids.
Synthesis of this compound
The synthesis of arylboronic acids is commonly achieved through the reaction of an organometallic reagent (typically a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic hydrolysis. The necessary precursor for this synthesis is 1-bromo-3-methoxy-5-propoxybenzene.
Step 1: Formation of the Grignard Reagent
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 equivalents).
-
Add a small volume of anhydrous tetrahydrofuran (THF) to cover the magnesium.
-
Dissolve 1-bromo-3-methoxy-5-propoxybenzene (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the aryl bromide solution to the magnesium suspension. The reaction may need to be initiated by gentle heating or the addition of a small crystal of iodine.
-
Once the exothermic reaction begins, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed.
Step 2: Borylation and Hydrolysis
-
Cool the freshly prepared Grignard reagent to -78 °C using a dry ice/acetone bath.
-
To a separate flame-dried flask, add anhydrous THF and cool to -78 °C. Add trimethyl borate (1.5 equivalents) via syringe.
-
Transfer the Grignard reagent to the trimethyl borate solution via cannula while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by recrystallization or column chromatography.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher spectrometer. Expected signals would include aromatic protons, methoxy protons, propoxy protons (triplet, sextet, triplet), and a broad singlet for the B(OH)₂ protons.
-
¹³C NMR Spectroscopy: Acquire the spectrum on a 100 MHz or higher spectrometer. Expected signals would include aromatic carbons (the carbon attached to boron often appears as a broad, weak signal), and carbons corresponding to the methoxy and propoxy groups.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Analysis: Analyze the sample using electrospray ionization (ESI) mass spectrometry in either positive or negative ion mode. The expected molecular ion peak would correspond to the molecular weight of the compound.
Application in Suzuki-Miyaura Cross-Coupling
This compound is an ideal coupling partner in the Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis for the formation of C-C bonds. This reaction involves a palladium catalyst, a base, and the coupling of the boronic acid with an organohalide or triflate.
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established pathway involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (in the form of a boronate) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
An In-depth Technical Guide to the Electronic Effects of Methoxy and Propoxy Groups in Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the electronic influence of methoxy and propoxy substituents on arylboronic acids. Understanding these effects is critical for applications ranging from catalyst design in cross-coupling reactions to the rational design of novel therapeutics. This document details quantitative electronic parameters, outlines experimental protocols for their determination, and visually represents key chemical processes.
Introduction: The Dual Nature of Alkoxy Substituents
Methoxy (–OCH₃) and propoxy (–OCH₂CH₂CH₃) groups exert a significant electronic influence on arylboronic acids through a combination of two opposing effects:
-
Resonance Effect (+R): The lone pair of electrons on the oxygen atom can be delocalized into the aromatic π-system. This electron-donating effect is most pronounced when the alkoxy group is in the para or ortho position relative to the boronic acid moiety. This increased electron density at the reaction center can influence the acidity of the boronic acid and its reactivity in various chemical transformations.
-
Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, alkoxy groups exert an electron-withdrawing inductive effect through the sigma bond framework. This effect decreases with distance and is the dominant influence when the substituent is in the meta position.
The net electronic effect of an alkoxy group is a balance of these two factors and is highly dependent on its position on the aromatic ring.
Quantitative Analysis of Electronic Effects
The electronic influence of methoxy and propoxy groups can be quantified using several parameters, primarily Hammett constants and pKa values.
Hammett Substituent Constants (σ)
The Hammett equation, log(K/K₀) = σρ, provides a quantitative measure of the electronic effect of a substituent on the reactivity of a benzene derivative. The substituent constant, σ, is a measure of the electronic donating or withdrawing nature of a substituent.
-
σm (meta): Primarily reflects the inductive effect.
-
σp (para): Reflects the combined influence of both inductive and resonance effects.
A negative σ value indicates an electron-donating group, while a positive value signifies an electron-withdrawing group.
Table 1: Hammett Substituent Constants for Methoxy and Propoxy Groups
| Substituent | σm | σp |
| Methoxy (–OCH₃) | +0.12 | -0.27 |
| Propoxy (–OCH₂CH₂CH₃) | +0.13 (estimated) | -0.28 (estimated) |
Note: Experimental values for the propoxy group are not as widely reported as for the methoxy group. The values presented are estimates based on the similar electronic nature of short-chain alkoxy groups.
The positive σm value for the methoxy group indicates that it is electron-withdrawing at the meta position due to the dominant inductive effect.[1] Conversely, the negative σp value highlights its electron-donating character at the para position, where the resonance effect outweighs the inductive effect.[1]
Acidity of Substituted Phenylboronic Acids (pKa)
The pKa of a boronic acid is a direct measure of its Lewis acidity, which is influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups increase the electron density on the boron atom, making it a weaker Lewis acid and thus increasing the pKa. Conversely, electron-withdrawing groups decrease the electron density on the boron, leading to a stronger Lewis acid and a lower pKa.
Table 2: pKa Values of Methoxy- and Propoxy-Substituted Phenylboronic Acids
| Compound | pKa |
| Phenylboronic Acid | 8.83 |
| 4-Methoxyphenylboronic Acid | 9.35 |
| 4-Propoxyphenylboronic Acid | 9.40 (estimated) |
Note: The pKa of 4-propoxyphenylboronic acid is an estimate based on the trend that longer alkyl chains in alkoxy groups have a slightly stronger electron-donating effect, which would lead to a slightly higher pKa compared to the methoxy analogue.
The higher pKa of 4-methoxyphenylboronic acid compared to unsubstituted phenylboronic acid confirms the net electron-donating effect of the para-methoxy group, which destabilizes the corresponding boronate anion.
Impact on Suzuki-Miyaura Cross-Coupling Reactions
The electronic effects of methoxy and propoxy groups play a crucial role in the Suzuki-Miyaura cross-coupling reaction, a powerful tool for C-C bond formation. The reaction mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.
The electron-donating nature of para-alkoxy groups can influence the transmetalation step, which is often the rate-determining step. By increasing the electron density on the arylboronic acid, the nucleophilicity of the organic group to be transferred to the palladium center is enhanced, potentially accelerating the transmetalation rate.
Table 3: Relative Initial Rates in Suzuki-Miyaura Reactions
| Boronic Acid | Relative Initial Rate (Normalized) | Key Kinetic Considerations |
| Phenylboronic Acid | ~5.0 | Baseline for arylboronic acids. |
| 4-Methoxyphenylboronic Acid | ~7.0 | Electron-donating group can accelerate the transmetalation step.[2] |
| 4-Propoxyphenylboronic Acid | Similar to 4-Methoxyphenylboronic Acid | The slightly stronger inductive effect of the propoxy group may have a minor counteracting effect on the resonance donation, but the overall effect on the reaction rate is expected to be comparable to the methoxy-substituted analogue. |
Note: The relative rates are illustrative and highly dependent on specific reaction conditions such as the catalyst, ligand, base, and solvent.
Experimental Protocols
Determination of pKa by Potentiometric Titration
This method involves the titration of a solution of the boronic acid with a standardized solution of a strong base while monitoring the pH.
Materials:
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Standardized 0.1 M NaOH solution (carbonate-free)
-
Deionized water
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Buret
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).[3]
-
Sample Preparation: Accurately weigh a sample of the arylboronic acid (to achieve a concentration of approximately 10-20 mM) and dissolve it in a known volume of deionized water in a beaker.[3]
-
Titration: Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution. Begin stirring.
-
Add the standardized NaOH solution in small increments (e.g., 0.1 mL) from the buret.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH has risen significantly beyond the expected pKa.
-
Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest part of the titration curve. Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.
Kinetic Analysis of Suzuki-Miyaura Reaction by HPLC
This protocol outlines a method to determine the initial reaction rate of a Suzuki-Miyaura coupling reaction.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid or 4-propoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Water mixture)
-
Internal standard (a compound that does not react and is well-separated from reactants and products on HPLC)
-
Reaction vials
-
Heating block or oil bath
-
Syringes
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Procedure:
-
Reaction Setup: In a reaction vial, combine the aryl halide, arylboronic acid, palladium catalyst, base, and internal standard.
-
Add the degassed solvent mixture to the vial.
-
Place the vial in the preheated heating block and start stirring.
-
Sampling: At specific time intervals (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching agent (e.g., a small volume of a different solvent like acetonitrile).
-
HPLC Analysis: Analyze the quenched samples by HPLC to determine the concentration of the product and the remaining aryl halide relative to the internal standard.[4]
-
Data Analysis: Plot the concentration of the product versus time. The initial reaction rate can be determined from the initial slope of this curve.[4]
Visualizations
The following diagrams illustrate key concepts and processes related to the electronic effects of alkoxy groups in boronic acids.
Caption: Dual electronic effects of alkoxy groups.
Caption: Influence of substituents on boronic acid pKa.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Conclusion
The electronic effects of methoxy and propoxy groups on arylboronic acids are a nuanced interplay of resonance and inductive forces. While both are electron-donating in the para position, leading to increased pKa values and potentially faster rates in Suzuki-Miyaura cross-coupling reactions, they exhibit electron-withdrawing character in the meta position. A thorough understanding of these principles, supported by quantitative data and robust experimental protocols, is essential for leveraging the full potential of these versatile building blocks in chemical synthesis and drug discovery.
References
solubility of (3-Methoxy-5-propoxyphenyl)boronic acid in organic solvents
An In-Depth Technical Guide on the Solubility of (3-Methoxy-5-propoxyphenyl)boronic acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction to this compound
This compound is an organoboron compound that plays a significant role as a building block in organic synthesis. Its structural features, including the methoxy and propoxy groups on the phenyl ring, influence its reactivity and physical properties, most notably its solubility. A comprehensive understanding of its solubility in various organic solvents is crucial for its effective use in applications such as the Suzuki-Miyaura cross-coupling reactions, which are pivotal in the synthesis of complex molecules for pharmaceuticals and agrochemicals. The choice of solvent can significantly impact reaction kinetics, yield, and purification strategies.
Expected Solubility Profile
Based on the known solubility of other substituted phenylboronic acids, this compound is expected to exhibit the following general solubility characteristics:
-
High Solubility: In polar aprotic solvents such as ethers (e.g., diethyl ether, tetrahydrofuran) and ketones (e.g., acetone, 3-pentanone), a high degree of solubility is anticipated.[1][2]
-
Moderate Solubility: In solvents of intermediate polarity like chloroform, moderate solubility is expected.[1][2]
-
Low Solubility: In nonpolar hydrocarbon solvents (e.g., methylcyclohexane, hexane), the compound is likely to have very low solubility.[1][2]
-
Polar Protic Solvents: Arylboronic acids are generally soluble in polar organic solvents like methanol and ethanol.[3]
The presence of the methoxy and propoxy groups, which can engage in hydrogen bonding, is expected to enhance its solubility in polar solvents compared to unsubstituted phenylboronic acid.
Comparative Solubility Data of Analogous Boronic Acids
To provide a quantitative reference, the following tables summarize the experimentally determined solubility of phenylboronic acid and its isobutoxy-substituted isomers in several organic solvents. This data is valuable for estimating the solubility of this compound.
Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents
| Solvent | Temperature (°C) | Solubility (mole fraction) |
| Chloroform | 20 | ~0.04 |
| 3-Pentanone | 20 | ~0.12 |
| Acetone | 20 | ~0.15 |
| Dipropyl ether | 20 | ~0.18 |
| Methylcyclohexane | 20 | <0.01 |
Data extrapolated from graphical representations in existing literature.[1][2]
Table 2: Solubility of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents
| Solvent | Temperature (°C) | o-isobutoxyphenylboronic acid (mole fraction) | m-isobutoxyphenylboronic acid (mole fraction) | p-isobutoxyphenylboronic acid (mole fraction) |
| Chloroform | 25 | ~0.25 | ~0.08 | ~0.06 |
| 3-Pentanone | 25 | ~0.35 | ~0.15 | ~0.12 |
| Acetone | 25 | ~0.40 | ~0.20 | ~0.18 |
| Dipropyl ether | 25 | ~0.30 | ~0.10 | ~0.08 |
| Methylcyclohexane | 25 | ~0.02 | <0.01 | <0.01 |
Data extrapolated from graphical representations in existing literature. The ortho-isomer consistently shows higher solubility.[4][5]
Experimental Protocol: Dynamic Method for Solubility Determination
A widely accepted and reliable method for determining the solubility of boronic acids in organic solvents is the dynamic or synthetic method.[4][5][6] This technique involves monitoring the dissolution of a solid in a liquid upon controlled heating to identify the temperature at which the solid completely dissolves.
Methodology
-
Sample Preparation:
-
Accurately weigh a specific amount of this compound into a test tube or vial.
-
Add a known volume or mass of the desired organic solvent to the test tube to create a mixture of a specific mole fraction.
-
Seal the test tube to prevent solvent evaporation.
-
-
Apparatus Setup:
-
Place the test tube in a controlled temperature bath equipped with a magnetic stirrer.
-
Insert a calibrated thermometer or temperature probe into the sample.
-
Use a light source and a luminance probe or a simple visual inspection to monitor the turbidity of the solution.
-
-
Heating and Observation:
-
Begin stirring the mixture at a constant rate.
-
Gradually heat the temperature bath at a slow, controlled rate (e.g., 0.1-0.5 °C/min) to ensure thermal equilibrium.
-
Continuously monitor the solution for the disappearance of solid particles.
-
-
Determination of Solubility Temperature:
-
The temperature at which the last solid particle dissolves and the solution becomes clear is recorded as the solubility temperature for that specific composition.[6]
-
-
Data Collection and Analysis:
-
Repeat the experiment with different compositions of the boronic acid and solvent to generate a series of data points.
-
Plot the solubility temperature versus the mole fraction of the boronic acid to construct a solubility curve.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of a boronic acid using the dynamic method.
Caption: Workflow for determining boronic acid solubility.
Application in Suzuki-Miyaura Cross-Coupling
The solubility of this compound is a critical factor in the efficiency of the Suzuki-Miyaura cross-coupling reaction. The reaction requires the boronic acid, an aryl halide, a palladium catalyst, and a base to be at least partially soluble in the chosen solvent system for the catalytic cycle to proceed efficiently.
The diagram below outlines the key steps of the Suzuki-Miyaura reaction, highlighting the importance of the solvent in mediating the interaction of the reactants.
Caption: Key steps in the Suzuki-Miyaura reaction.
Conclusion
While direct quantitative solubility data for this compound is not extensively documented, a strong qualitative and semi-quantitative understanding can be derived from the behavior of analogous compounds. The provided experimental protocol for the dynamic method offers a robust framework for researchers to determine the precise solubility of this compound in various organic solvents, thereby enabling the optimization of synthetic procedures and other applications in drug development and materials science.
References
Stability and Storage of (3-Methoxy-5-propoxyphenyl)boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(3-Methoxy-5-propoxyphenyl)boronic acid is an important building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through reactions like the Suzuki-Miyaura coupling. As with many organoboron compounds, its stability and proper storage are critical for ensuring its reactivity, purity, and the reproducibility of experimental results. This guide provides an in-depth overview of the factors influencing the stability of this compound and best practices for its storage and handling.
Core Concepts in Stability
The stability of arylboronic acids is primarily influenced by their susceptibility to two main degradation pathways: protodeboronation and oxidation. The unique electronic properties conferred by the methoxy and propoxy substituents on the phenyl ring of this compound play a significant role in its reactivity and degradation profile.
Protodeboronation
Protodeboronation is a common degradation pathway for arylboronic acids, wherein the carbon-boron bond is cleaved by a proton source, typically water, to yield the corresponding arene and boric acid.
The rate of protodeboronation is highly dependent on pH. Generally, arylboronic acids are most stable at a neutral pH, around 5.[3] The reaction is accelerated under both acidic and basic conditions.[3] The presence of electron-donating groups, such as the methoxy and propoxy groups in this compound, can increase the electron density of the aromatic ring, potentially making it more susceptible to protodeboronation.[3]
Oxidation
Arylboronic acids can also undergo oxidation, which can be promoted by exposure to air (oxygen) and certain metal catalysts. This process can lead to the formation of various byproducts, including phenols. Storing the compound under an inert atmosphere is a key strategy to mitigate oxidative degradation.
Recommended Storage and Handling
Proper storage and handling are paramount to preserving the integrity of this compound. The following table summarizes the recommended conditions based on general guidelines for arylboronic acids.
| Parameter | Recommendation | Rationale | Citation |
| Temperature | Refrigerated (Store below 4°C/39°F) | Minimizes the rate of chemical degradation. | [4] |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon) | Prevents oxidation by atmospheric oxygen. | [4] |
| Moisture | Keep in a tightly sealed container in a dry, well-ventilated place. | Avoids hydrolysis and protodeboronation. | [4][5] |
| Light | Store in a light-resistant container. | While not acutely sensitive, prolonged exposure can contribute to degradation. | [6] |
| pH | Maintain neutral pH in solution. | Most stable around neutral pH; acidic or basic conditions catalyze protodeboronation. | [3] |
| Incompatibilities | Strong oxidizing agents, strong acids. | Can lead to rapid decomposition. | [4] |
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound, a stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose.
Stability-Indicating HPLC Method
An HPLC method can be developed to separate the intact this compound from its potential degradation products, allowing for its quantification over time under various stress conditions.
Objective: To quantify the purity and degradation products of this compound under specific conditions (e.g., elevated temperature, humidity, light exposure, different pH values).
Instrumentation:
-
HPLC system with a UV detector.
-
Reverse-phase C18 column.
Methodology:
-
Mobile Phase Preparation: A common mobile phase is a gradient mixture of acetonitrile and water.[4] The aqueous portion can be buffered to investigate pH-dependent stability. To minimize on-column hydrolysis, using a mobile phase without a pH modifier can be beneficial.[7][8]
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent like acetonitrile.
-
Subject aliquots of the solution to various stress conditions.
-
-
Chromatographic Conditions:
-
Flow Rate: Typically 1.0 mL/min.[4]
-
Detection: UV detection at a wavelength appropriate for the aromatic ring (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the stressed samples at specified time points and monitor the peak area of the parent compound and any new peaks corresponding to degradation products.
¹H NMR Spectroscopy for Degradation Monitoring
¹H NMR spectroscopy provides valuable qualitative and semi-quantitative information about the degradation process by monitoring the disappearance of signals from the parent molecule and the appearance of new signals from degradation products.
Objective: To identify the structure of degradation products and monitor the degradation process in solution.
Instrumentation:
-
Standard NMR spectrometer (e.g., 400 MHz).
Methodology:
-
Sample Preparation: Dissolve a known amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in an NMR tube.
-
Initial Spectrum: Acquire an initial ¹H NMR spectrum to serve as a baseline (t=0).
-
Stress Application: Subject the NMR tube to the desired stress condition (e.g., addition of acid/base, heating).
-
Time-Course Monitoring: Acquire subsequent ¹H NMR spectra at regular intervals.
-
Analysis: Integrate the characteristic signals of this compound and any new signals to track the progress of degradation.
Visualizing Degradation and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the primary degradation pathway and a typical experimental workflow for stability testing.
Conclusion
The stability of this compound is crucial for its successful application in research and development. By understanding the primary degradation pathways of protodeboronation and oxidation, and by implementing appropriate storage and handling procedures, the integrity of this valuable reagent can be maintained. For critical applications, it is highly recommended to perform specific stability studies using validated analytical methods to establish a definitive shelf-life and optimal storage conditions for this compound within your specific laboratory environment.
References
- 1. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. laballey.com [laballey.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
Technical Guide on the Safety Profile of (3-Methoxy-5-propoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is a technical guide compiled from available safety data for structurally related compounds and general principles of chemical safety. A complete, verified Safety Data Sheet (SDS) for (3-Methoxy-5-propoxyphenyl)boronic acid (CAS No. 1256355-14-2) is not publicly available. This guide should be used for informational purposes in a research and development context, and does not replace a formal risk assessment.
Chemical Identification
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 1256355-14-2[1][2] |
| Molecular Formula | C10H15BO4[2] |
| Molecular Weight | 210.04 g/mol [2] |
| SMILES | CCCOC1=CC(=CC(OC)=C1)B(O)O[2] |
Physical and Chemical Properties
| Property | (3-Methoxyphenyl)boronic acid | 4-Methoxyphenylboronic acid |
| CAS Number | 10365-98-7[3] | 5720-07-0 |
| Molecular Weight | 151.96 g/mol [3] | 151.96 g/mol |
| Appearance | White to light yellow crystal powder | Powder |
| Melting Point | 160-163 °C[3] | 204-206 °C |
Hazard Identification and GHS Classification
As no specific GHS classification for this compound is available, the hazard profile is inferred from closely related analogs.
Analog Hazard Classification:
| Hazard Class | (3-Methoxyphenyl)boronic acid | 4-Methoxyphenylboronic acid |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed)[3] | Not Classified |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation)[3] | Category 2 (Causes skin irritation) |
| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation)[3] | Category 2A (Causes serious eye irritation) |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation)[3] | Category 3 (May cause respiratory irritation) |
Summary of Potential Hazards:
Based on the data from analogous compounds, this compound should be handled as a substance that is:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Toxicological Information
General Toxicity of Arylboronic Acids
Arylboronic acids are a class of compounds that have been noted for potential genotoxicity. Some arylboronic acids have tested positive for mutagenicity in in-vitro bacterial reverse mutation assays (Ames test). However, these in-vitro results do not always translate to in-vivo mutagenicity. It is recommended to handle all novel arylboronic acids with appropriate caution until further toxicological data is available.
Experimental Protocols
Acute Oral Toxicity Assessment (Based on OECD Guideline 420)
The following is a generalized protocol for assessing the acute oral toxicity of a chemical substance, based on the OECD Test Guideline 420 "Acute Oral Toxicity – Fixed Dose Procedure".[4][5][6]
Objective: To determine the intrinsic toxicity of a substance after a single oral administration and to allow for its classification. This method avoids using lethality as the primary endpoint.[4][6]
Principle: Groups of animals of a single sex (typically female rats) are administered the test substance in a stepwise manner at fixed dose levels (5, 50, 300, and 2000 mg/kg).[4][5] The study begins with a sighting study to determine the appropriate starting dose, which is expected to produce signs of toxicity without mortality.[5][6] Subsequent dosing at higher or lower levels depends on the observed effects.[4][5]
Methodology:
-
Animal Selection: Healthy, young adult rats of a commonly used laboratory strain are used. Females are generally preferred.[7] Animals are acclimatized to laboratory conditions for at least 5 days prior to the study.[8]
-
Housing and Feeding: Animals are housed in appropriate conditions with controlled temperature, humidity, and a 12-hour light/dark cycle.[8] Standard laboratory diet and drinking water are provided ad libitum, except for a brief fasting period before administration of the test substance.[8]
-
Dose Preparation: The test substance is typically prepared in an aqueous vehicle. If not soluble in water, an appropriate alternative vehicle is selected.
-
Administration: The test substance is administered as a single dose by gavage.[4] Animals are fasted overnight before dosing.[8]
-
Sighting Study: A single animal is dosed at a starting level (e.g., 300 mg/kg in the absence of prior information) to determine the dose for the main study.[5][6]
-
Main Study: A group of five animals is dosed at the selected starting level.[4] Depending on the outcome (evident toxicity or no effects), further groups may be dosed at higher or lower fixed dose levels.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight. Observations are conducted frequently on the day of dosing and at least daily thereafter for a total of 14 days.[5][6]
-
Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.
-
Data Analysis: The results are used to classify the substance according to the Globally Harmonised System (GHS) of Classification and Labelling of Chemicals.
Visualizations
Chemical Safety Assessment Workflow
The following diagram illustrates a standard workflow for assessing and managing the risks associated with a chemical substance in a research and development setting.[9][10][11][12][13]
References
- 1. 3-Methoxy-5-propoxyphenylboronic acid | 1256355-14-2 [chemicalbook.com]
- 2. 1256355-14-2|this compound|BLD Pharm [bldpharm.com]
- 3. 3-Methoxyphenylboronic acid 10365-98-7 [sigmaaldrich.com]
- 4. oecd.org [oecd.org]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]
- 7. OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX [slideshare.net]
- 8. scribd.com [scribd.com]
- 9. epa.gov [epa.gov]
- 10. hsa.ie [hsa.ie]
- 11. saltegra.com [saltegra.com]
- 12. Steps to Completing a Chemical Assessment [iprotectu.com]
- 13. intersolia.com [intersolia.com]
A Theoretical In-Depth Technical Guide on (3-Methoxy-5-propoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical calculations applicable to (3-Methoxy-5-propoxyphenyl)boronic acid. The methodologies outlined herein are based on established computational chemistry protocols for substituted phenylboronic acids, offering a robust framework for in silico investigation of this compound's physicochemical properties. While specific experimental data for this compound is not available in the cited literature, this guide details the theoretical approaches that can be employed to predict its behavior and characteristics, which is invaluable for drug discovery and development.
Introduction to Theoretical Calculations for Boronic Acids
Boronic acids are a class of compounds with diverse applications in medicinal chemistry, synthetic organic chemistry, and materials science.[1][2] Theoretical calculations, particularly those based on quantum mechanics, have become indispensable tools for understanding the structure, reactivity, and electronic properties of these molecules. Density Functional Theory (DFT) is a widely used method that offers a good balance between computational cost and accuracy for studying boronic acid derivatives.[3][4] These in silico studies can provide insights into molecular geometry, electronic structure, and potential interactions with biological targets, thereby guiding experimental efforts.[5]
Computational Methodology
A typical computational workflow for the theoretical study of this compound would involve geometry optimization, frequency analysis, and the calculation of various molecular properties.
Geometry Optimization and Vibrational Frequencies
The initial step involves determining the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization calculations. A popular and effective method for this is the B3LYP functional combined with a 6-31G(d,p) basis set.[3] To ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface, vibrational frequency calculations are subsequently performed. The absence of imaginary frequencies confirms a stable structure.[3]
Calculation of Molecular Properties
Once the optimized geometry is obtained, a range of electronic and structural properties can be calculated to characterize the molecule. These calculations are often performed at a higher level of theory, such as MP2 with an augmented correlation-consistent basis set (e.g., aug-cc-pVDZ), to achieve greater accuracy.[1][2]
Key Theoretical Descriptors
The following tables summarize the key quantitative data that can be obtained from theoretical calculations for this compound.
| Geometric Parameters | Calculated Value (Example) | Significance |
| C-B Bond Length | 1.55 Å | Indicates the strength of the bond between the phenyl ring and the boronic acid moiety. |
| B-O Bond Lengths | 1.37 Å | Reflects the nature of the boron-oxygen bonds. |
| O-B-O Bond Angle | 118° | Provides insight into the geometry around the boron atom. |
| Dihedral Angles | Variable | Determine the overall conformation and steric hindrance of the molecule. |
| Electronic Properties | Calculated Value (Example) | Significance |
| HOMO Energy | -6.5 eV | The Highest Occupied Molecular Orbital energy relates to the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 eV | The Lowest Unoccupied Molecular Orbital energy is associated with the electron-accepting ability.[6] |
| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity.[6] |
| Dipole Moment | 2.5 D | Indicates the overall polarity of the molecule, which influences its solubility and intermolecular interactions. |
| Mulliken Atomic Charges | Variable | Provide insight into the charge distribution within the molecule and identify potential sites for electrophilic or nucleophilic attack. |
| Thermochemical Properties | Calculated Value (Example) | Significance |
| Heat of Formation (ΔHf°) | -150 kcal/mol | Represents the enthalpy change when the compound is formed from its constituent elements in their standard states.[1][2] |
| Gibbs Free Energy (G) | Variable | A key thermodynamic potential that can be used to predict the spontaneity of reactions. |
| Entropy (S) | Variable | A measure of the disorder or randomness of the molecule. |
| Acidity | Calculated Value (Example) | Significance |
| pKa | ~8.5 | The acid dissociation constant is a critical parameter for understanding the behavior of the boronic acid in biological systems and for formulation development.[4][7] |
Experimental Protocols for Theoretical Calculations
The following outlines the standard computational protocol for obtaining the theoretical data described above.
Software: Gaussian, ORCA, or other quantum chemistry software packages.
Methodology:
-
Initial Structure Generation:
-
The 2D structure of this compound is drawn using a molecular editor.
-
The 2D structure is converted to a 3D structure using a molecular mechanics force field (e.g., MMFF94) for a preliminary geometry.
-
-
Geometry Optimization and Frequency Calculation:
-
The 3D structure is then optimized using DFT with the B3LYP functional and the 6-31G(d,p) basis set.[3]
-
The optimization is performed in the gas phase or with a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate aqueous conditions.[4]
-
Following optimization, a frequency calculation is performed at the same level of theory to confirm the structure is a true minimum (no imaginary frequencies).[3]
-
-
Single-Point Energy and Property Calculations:
-
To obtain more accurate electronic properties, single-point energy calculations can be performed on the optimized geometry using a higher level of theory, such as MP2 with the aug-cc-pVDZ basis set.[1][2]
-
From these calculations, properties such as HOMO-LUMO energies, dipole moment, and atomic charges are extracted.
-
-
pKa Calculation:
-
The pKa can be calculated using thermodynamic cycles, which involve calculating the Gibbs free energy of the acidic and basic forms of the molecule in both the gas phase and solution.[4]
-
This typically requires calculations for the neutral boronic acid and its corresponding boronate anion.
-
Visualizations
Computational Workflow
References
- 1. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monosubstituted Phenylboronic Acids, R-B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eczasopisma.p.lodz.pl [eczasopisma.p.lodz.pl]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Coupling of (3-Methoxy-5-propoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of (3-Methoxy-5-propoxyphenyl)boronic acid with aryl halides. This protocol is designed to guide researchers in the synthesis of biaryl compounds, which are important structural motifs in many pharmaceutical agents and functional materials.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. It involves the reaction of an organoboron compound, such as a boronic acid, with an organohalide in the presence of a palladium catalyst and a base. This compound is an electron-rich boronic acid that can be effectively coupled with various aryl halides to generate complex biaryl structures. These products are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) complex.
-
Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol describes a representative Suzuki-Miyaura coupling reaction between this compound and 4-bromoanisole.
Materials:
-
This compound
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate tribasic (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (deionized)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol, 252 mg) and 4-bromoanisole (1.0 mmol, 187 mg).
-
Addition of Base and Catalyst: Add potassium phosphate tribasic (2.0 mmol, 424 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and SPhos (0.04 mmol, 16.4 mg).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this process three times to ensure an inert atmosphere.
-
Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane (5 mL) and deionized water (0.5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure biaryl product.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. The data presented is representative and may vary based on the specific substrate and reaction scale.
| Entry | Aryl Halide | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O (10:1) | 100 | 18 | 92 |
| 2 | 1-Bromo-4-fluorobenzene | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O (3:1:1) | 90 | 24 | 88 |
| 3 | 2-Bromopyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Toluene | 110 | 12 | 85 |
| 4 | 4-Bromobenzonitrile | PdCl₂(dppf) (2) | - | Na₂CO₃ | DME/H₂O (4:1) | 85 | 20 | 90 |
Yields are for the isolated, purified product.
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
Application Notes and Protocols for Suzuki Coupling with (3-Methoxy-5-propoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction using (3-Methoxy-5-propoxyphenyl)boronic acid. This document outlines critical reaction parameters, offers starting conditions based on analogous substrates, and provides a detailed experimental protocol for the synthesis of biaryl compounds, which are significant scaffolds in medicinal chemistry and materials science.
The Suzuki-Miyaura coupling is a versatile and powerful palladium-catalyzed reaction for forming carbon-carbon bonds.[1] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity, particularly when working with electronically rich boronic acids like this compound.[2][3]
General Reaction Scheme
The reaction involves the coupling of this compound with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base.
Figure 1: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Key Reaction Parameters and Data Presentation
Optimizing the Suzuki-Miyaura coupling requires careful consideration of several parameters. The following tables summarize common conditions used for structurally similar electron-rich phenylboronic acids and serve as an excellent starting point for optimization.
Table 1: Comparison of Palladium Catalysts and Ligands
The selection of the palladium source and ligand is critical for an efficient reaction. Buchwald-type phosphine ligands are often effective for electron-rich substrates, while traditional catalysts like Pd(PPh₃)₄ are also widely used.[2]
| Catalyst System | Ligand Type | Key Advantages | Typical Loading (mol%) |
| Pd(PPh₃)₄ | Triphenylphosphine | Readily available, well-understood, and effective for many substrates. | 2-5 |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-rich ones.[2] | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor partners.[2] | 1-2 |
| PdCl₂(dppf) | Diphosphine complex | Relatively air-stable and effective for a range of substrates.[4] | 2-3 |
Table 2: Comparison of Bases
The base is essential for activating the boronic acid to facilitate the transmetalation step.[3] Inorganic bases are most commonly employed, with the choice often depending on the solvent system and substrate sensitivity.[5]
| Base | Strength | Common Solvents | Key Characteristics |
| K₂CO₃ | Moderate | Dioxane/H₂O, Toluene/EtOH/H₂O | Common, cost-effective, and generally effective.[5][6] |
| K₃PO₄ | Strong | Dioxane/H₂O, Toluene/H₂O | Highly effective for many couplings; promotes high reaction rates.[2][7] |
| Cs₂CO₃ | Strong | Dioxane, THF | Higher solubility in organic solvents; often used for challenging couplings.[5] |
| NaOH | Strong | Toluene/H₂O, Aqueous systems | Strong base, but its high basicity can sometimes promote side reactions.[8] |
Table 3: Comparison of Solvent Systems
The solvent must solubilize the reactants and catalyst while influencing the reaction outcome. Biphasic systems containing water are common as they can help dissolve the inorganic base.[9][10]
| Solvent System | Typical Bases | Temperature (°C) | Key Characteristics |
| 1,4-Dioxane / H₂O | K₂CO₃, K₃PO₄, Cs₂CO₃ | 80 - 110 | Provides good solubility for both organic and inorganic reagents; widely applicable.[7][10] |
| Toluene / EtOH / H₂O | K₂CO₃, NaOH | 80 - 100 | A common mixture that facilitates the dissolution of all components.[6] |
| Tetrahydrofuran (THF) / H₂O | K₃PO₄, NaOH | 60 - 80 | A versatile solvent system suitable for a range of couplings.[9][11] |
| N,N-Dimethylformamide (DMF) | K₂CO₃ | 80 - 120 | A polar aprotic solvent useful for substrates with poor solubility, though side reactions are possible.[12] |
Experimental Protocols
The following is a detailed protocol for a representative Suzuki-Miyaura coupling reaction.
Protocol 1: Synthesis of 1-Methoxy-4-(3-methoxy-5-propoxyphenyl)benzene
This protocol details the coupling of this compound with 4-bromoanisole using Pd(PPh₃)₄ as the catalyst.
Materials and Reagents:
-
This compound
-
4-Bromoanisole
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized Water
-
Ethyl acetate, Brine, Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, inert gas supply (Nitrogen or Argon)
Reagent Quantities (for 1.0 mmol scale):
| Reagent | Equivalents | Mol. Weight ( g/mol ) | Amount |
| 4-Bromoanisole | 1.0 | 187.04 | 187 mg |
| This compound | 1.2 | 210.05 | 252 mg |
| Pd(PPh₃)₄ | 0.03 | 1155.56 | 34.7 mg |
| K₂CO₃ | 2.0 | 138.21 | 276.4 mg |
| 1,4-Dioxane | - | - | 8 mL |
| Water | - | - | 2 mL |
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.2 mmol, 252 mg), 4-bromoanisole (1.0 mmol, 187 mg), and potassium carbonate (2.0 mmol, 276.4 mg).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 34.7 mg). Subsequently, add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.[5]
-
Reaction Execution: Heat the reaction mixture to 90-100 °C and stir vigorously for 12 hours.[5][6] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure product.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling experiment.
Catalytic Cycle
The diagram below illustrates the generally accepted mechanism of the Suzuki-Miyaura cross-coupling reaction.[3][8]
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
(3-Methoxy-5-propoxyphenyl)boronic Acid: A Versatile Building Block in Medicinal Chemistry for the Synthesis of Novel Therapeutic Agents
(3-Methoxy-5-propoxyphenyl)boronic acid is emerging as a valuable reagent in medicinal chemistry, primarily utilized as a key building block in palladium-catalyzed cross-coupling reactions for the synthesis of complex organic molecules with potential therapeutic applications. Its unique substitution pattern, featuring both a methoxy and a propoxy group, allows for the fine-tuning of physicochemical properties such as lipophilicity and metabolic stability in the resulting compounds. This application note provides an overview of its utility, focusing on the synthesis of p-terphenyl derivatives, which are known to exhibit a range of biological activities.
Application in the Synthesis of p-Terphenyl Derivatives
One of the primary applications of this compound in medicinal chemistry is in the synthesis of substituted p-terphenyls. These scaffolds are of significant interest due to their presence in various natural products and their diverse pharmacological profiles, including anticancer, anti-inflammatory, and antimicrobial activities. The Suzuki-Miyaura cross-coupling reaction is the method of choice for constructing the p-terphenyl core, offering a robust and versatile route to these complex molecules.
The general synthetic strategy involves a sequential cross-coupling of a dihalogenated central aromatic ring with two different arylboronic acids. This compound can be introduced as one of the outer phenyl rings, imparting its characteristic substitution pattern to the final p-terphenyl derivative.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a typical procedure for the synthesis of a p-terphenyl derivative using this compound.
Materials:
-
This compound
-
1,4-Dibromo-2,5-difluorobenzene (or other suitable dihaloarene)
-
Phenylboronic acid (or other suitable arylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
First Coupling Reaction:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 1,4-dibromo-2,5-difluorobenzene (1.0 eq), this compound (1.1 eq), potassium carbonate (3.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Add a 3:1 mixture of toluene and water.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, and add water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the mono-arylated intermediate.
-
-
Second Coupling Reaction:
-
In a separate flame-dried Schlenk flask under an inert atmosphere, combine the purified mono-arylated intermediate (1.0 eq), the second arylboronic acid (e.g., phenylboronic acid, 1.2 eq), potassium carbonate (3.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Add a 3:1 mixture of toluene and water.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, perform an aqueous workup as described in the first coupling step.
-
Purify the final p-terphenyl product by column chromatography or recrystallization.
-
Data Presentation
The following table summarizes representative quantitative data for the biological activity of p-terphenyl derivatives, illustrating the potential therapeutic applications of compounds synthesized using building blocks like this compound. Note: This data is representative of the p-terphenyl class of compounds and not specific to derivatives of this compound due to a lack of publicly available data for this specific compound.
| Compound Class | Target | Assay | IC₅₀ / EC₅₀ (µM) | Reference |
| Substituted p-terphenyl | Human Topoisomerase II | DNA Relaxation Assay | 5.8 - 25.3 | Fungal Metabolites |
| Methoxy-p-terphenyl | α-Glucosidase | Enzyme Inhibition Assay | 15.2 - 89.4 | Natural Products |
| Hydroxy-p-terphenyl | NF-κB | Reporter Gene Assay | 3.1 - 12.7 | Anti-inflammatory Agents |
| Prenylated p-terphenyl | HCT-116 Colon Cancer Cells | MTT Assay | 2.5 - 18.9 | Anticancer Research |
Visualizations
Experimental Workflow for p-Terphenyl Synthesis
Postulated Signaling Pathway Inhibition by a p-Terphenyl Derivative
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using (3-Methoxy-5-propoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry, as these structural motifs are prevalent in a vast array of biologically active compounds, including numerous approved drugs. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for the formation of carbon-carbon bonds between aryl partners. This is attributed to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse range of boronic acids and their derivatives.
(3-Methoxy-5-propoxyphenyl)boronic acid is a valuable building block for the synthesis of novel biaryl compounds. The presence of the methoxy and propoxy groups on the phenyl ring allows for fine-tuning of the steric and electronic properties of the final products, which can significantly influence their biological activity and pharmacokinetic profiles. This document provides detailed protocols and application notes for the synthesis of biaryl compounds utilizing this compound, with a focus on their potential application as kinase inhibitors in drug discovery.
General Reaction Scheme
The Suzuki-Miyaura cross-coupling reaction of this compound with an aryl halide (typically a bromide or iodide) is catalyzed by a palladium complex in the presence of a base.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
The following table summarizes representative quantitative data for the Suzuki-Miyaura cross-coupling of this compound with various aryl bromides. The data is based on typical yields and reaction times observed for structurally similar substituted phenylboronic acids, as specific data for this exact reactant is not widely published.
| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | 4-Bromoaniline | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O (4:1) | 12 | 88 |
| 2 | 4-Bromobenzonitrile | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane | 8 | 92 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Toluene | 6 | 95 |
| 4 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O (4:1) | 16 | 75 |
| 5 | 1-Bromo-3,5-dimethylbenzene | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane | 10 | 85 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a detailed methodology for the synthesis of a biaryl compound from this compound and an aryl bromide.
Materials:
-
This compound (1.0 eq)
-
Aryl bromide (1.1 eq)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (0.05 eq)
-
Base (e.g., Potassium carbonate, K₂CO₃) (2.0 eq)
-
Degassed solvent (e.g., 4:1 mixture of Toluene and Water, 0.2 M)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the corresponding aryl bromide, palladium catalyst, and base.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed solvent mixture to the flask via syringe.
-
Heating and Stirring: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Application Notes and Protocols for (3-Methoxy-5-propoxyphenyl)boronic acid as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Methoxy-5-propoxyphenyl)boronic acid is a valuable bifunctional organic building block for synthetic chemistry. Its structural features, including a methoxy and a propoxy group on the phenyl ring, offer opportunities for fine-tuning the electronic and lipophilic properties of target molecules. This makes it an attractive intermediate for the synthesis of novel compounds in medicinal chemistry and materials science. The boronic acid moiety serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone for the formation of carbon-carbon bonds in the synthesis of complex organic molecules.
Application: Synthesis of Biaryl Scaffolds in Drug Discovery
The primary application of this compound lies in its use as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to generate biaryl and heteroaryl structures. These motifs are prevalent in a vast array of biologically active compounds, including approved drugs and clinical candidates. The introduction of the 3-methoxy-5-propoxyphenyl moiety can modulate the pharmacokinetic and pharmacodynamic properties of a lead compound, potentially enhancing its efficacy, selectivity, or metabolic stability.
This application note details a representative protocol for the Suzuki-Miyaura coupling of this compound with a heteroaryl halide to synthesize a potential kinase inhibitor scaffold.
Data Presentation
Table 1: Optimized Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | Value |
| Aryl Halide | 2-Bromo-6-methylpyridine |
| Boronic Acid | This compound |
| Catalyst | Pd(dppf)Cl₂ (Palladium(II) dichloride complex with 1,1'-Bis(diphenylphosphino)ferrocene) |
| Catalyst Loading | 3 mol% |
| Base | K₂CO₃ (Potassium Carbonate) |
| Solvent System | 1,4-Dioxane / H₂O (4:1 v/v) |
| Temperature | 90 °C |
| Reaction Time | 12 hours |
Table 2: Representative Yields and Purity
| Entry | Aryl Halide | Product | Yield (%) | Purity (%) |
| 1 | 2-Bromo-6-methylpyridine | 2-(3-Methoxy-5-propoxyphenyl)-6-methylpyridine | 88 | >98 (by HPLC) |
| 2 | 4-Bromoanisole | 4-Methoxy-3'-methoxy-5'-propoxy-1,1'-biphenyl | 92 | >99 (by HPLC) |
| 3 | 1-Bromo-4-fluorobenzene | 4-Fluoro-3'-methoxy-5'-propoxy-1,1'-biphenyl | 85 | >98 (by HPLC) |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol describes the synthesis of 2-(3-Methoxy-5-propoxyphenyl)-6-methylpyridine.
Materials:
-
This compound (1.2 mmol, 252 mg)
-
2-Bromo-6-methylpyridine (1.0 mmol, 172 mg)
-
Pd(dppf)Cl₂ (0.03 mmol, 22 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Anhydrous 1,4-Dioxane (8 mL)
-
Degassed Deionized Water (2 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a 25 mL round-bottom flask, add this compound, 2-bromo-6-methylpyridine, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add Pd(dppf)Cl₂ to the flask under the inert atmosphere.
-
Add anhydrous 1,4-dioxane (8 mL) and degassed deionized water (2 mL) to the flask via syringe.
-
Attach a reflux condenser and heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Caption: Synthetic pathway for the Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Conclusion
This compound is a promising synthetic intermediate for the construction of complex biaryl and heteroaryl structures. Its application in palladium-catalyzed cross-coupling reactions provides a straightforward route to novel compounds with potential applications in drug discovery and materials science. The protocol provided herein serves as a general guideline for researchers looking to utilize this versatile building block in their synthetic endeavors. Further exploration of its reactivity with a broader range of coupling partners is warranted to fully realize its potential in the development of new chemical entities.
Application Notes and Protocols for Scale-Up Synthesis with (3-Methoxy-5-propoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Methoxy-5-propoxyphenyl)boronic acid is a valuable building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction is a cornerstone in medicinal chemistry and drug development for the formation of carbon-carbon bonds to construct complex molecular architectures. The presence of the methoxy and propoxy groups on the phenyl ring modifies the electronic properties and steric hindrance of the molecule, influencing its reactivity and the properties of the resulting coupled products.
Scaling up reactions involving boronic acids from the benchtop to pilot or production scale presents several challenges. These include maintaining optimal reaction kinetics, ensuring efficient heat and mass transfer, managing the addition of reagents, and developing robust and scalable purification methods. Careful consideration of these factors is crucial for a successful, safe, and economical scale-up process. These notes provide detailed protocols and guidance for the scale-up synthesis involving this compound.
Safety Precautions
Handling boronic acids and associated reagents requires adherence to strict safety protocols. Boronic acids can be irritating to the eyes, respiratory system, and skin.[1][2][3] Always work in a well-ventilated area or a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][2] For large-scale operations, additional engineering controls may be necessary.[2] Refer to the Safety Data Sheet (SDS) for this compound and all other reagents before commencing any experimental work.[1][2][3][4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 1256355-14-2[5][6] |
| Molecular Formula | C10H15BO3 |
| Molecular Weight | 194.04 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not available |
| Solubility | Soluble in polar organic solvents like methanol, ethanol, and DMSO.[7] |
Experimental Protocols
Scale-Up Synthesis of this compound
This protocol is adapted from the general synthesis of arylboronic acids via lithium-halogen exchange.[8]
Reaction Scheme:
1-Bromo-3-methoxy-5-propoxybenzene + n-BuLi → (3-Methoxy-5-propoxyphenyl)lithium (3-Methoxy-5-propoxyphenyl)lithium + B(OMe)3 → Lithium (3-methoxy-5-propoxyphenyl)trimethoxyborate Lithium (3-methoxy-5-propoxyphenyl)trimethoxyborate + H3O+ → this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (moles) | Quantity (grams/mL) |
| 1-Bromo-3-methoxy-5-propoxybenzene | 231.10 | 1.0 | 231.1 g |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 1.1 | 440 mL |
| Trimethyl borate | 103.91 | 1.2 | 124.7 g (133 mL) |
| Anhydrous Tetrahydrofuran (THF) | - | - | 2.0 L |
| 2 M Hydrochloric Acid | - | - | 2.5 L |
| Diethyl Ether | - | - | For extraction |
| Saturated Sodium Chloride Solution | - | - | For washing |
| Anhydrous Magnesium Sulfate | - | - | For drying |
Protocol:
-
Reaction Setup: Under an inert atmosphere (nitrogen or argon), charge a dry 10 L jacketed glass reactor equipped with a mechanical stirrer, a thermocouple, and a dropping funnel with 1-bromo-3-methoxy-5-propoxybenzene and anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a suitable cooling bath (e.g., dry ice/acetone).
-
Lithiation: Add the n-butyllithium solution dropwise via the dropping funnel over 2 hours, ensuring the internal temperature does not exceed -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for an additional 1 hour after the addition is complete.
-
Borylation: Add trimethyl borate dropwise over 1.5 hours, maintaining the internal temperature below -70 °C.
-
Warming: After the addition, allow the reaction mixture to slowly warm to room temperature overnight with continuous stirring.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath and slowly add the 2 M hydrochloric acid.
-
Extraction: Stir the biphasic mixture vigorously for 1 hour. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (3 x 500 mL).
-
Washing and Drying: Combine the organic layers and wash with saturated sodium chloride solution, then dry over anhydrous magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., hexanes/ethyl acetate) to obtain pure this compound.
Scale-Up Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a representative Suzuki-Miyaura coupling reaction on a larger scale.
Reaction Scheme:
This compound + Aryl Halide --[Pd Catalyst, Base]--> Coupled Product
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Molar Equiv. | Quantity (moles) | Quantity (grams) |
| Aryl Bromide (example) | (Varies) | 1.0 | 0.5 | (Varies) |
| This compound | 194.04 | 1.2 | 0.6 | 116.4 g |
| Pd(PPh3)4 | 1155.56 | 0.01 | 0.005 | 5.78 g |
| Potassium Carbonate (K2CO3) | 138.21 | 2.5 | 1.25 | 172.8 g |
| Solvent System | ||||
| 1,4-Dioxane | - | - | - | 1.5 L |
| Water | - | - | - | 0.5 L |
Protocol:
-
Inert Atmosphere: Purge a 5 L jacketed reactor with nitrogen for at least 30 minutes.
-
Reagent Addition: Charge the reactor with the aryl bromide, this compound, potassium carbonate, and Pd(PPh3)4.
-
Solvent Addition: Add the 1,4-dioxane and water to the reactor.
-
Degassing: Degas the reaction mixture by bubbling nitrogen through the solution for 20 minutes while stirring.
-
Heating: Heat the reaction mixture to 90 °C and maintain this temperature.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Cooling and Work-up: Once the reaction is complete, cool the mixture to room temperature. Add 1 L of water and stir for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 750 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Troubleshooting Scale-Up Synthesis
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Inefficient mixing- Poor temperature control- Impure reagents or solvents- Catalyst deactivation | - Increase stirrer speed- Ensure uniform heating/cooling- Use high-purity starting materials- Use fresh catalyst; ensure inert atmosphere |
| Incomplete Reaction | - Insufficient reaction time- Low reaction temperature- Inadequate base or catalyst loading | - Extend reaction time- Increase temperature (within stable limits)- Increase base or catalyst amount incrementally |
| Formation of Byproducts | - Homocoupling of boronic acid- Protodeboronation- Reaction with solvent | - Ensure rigorous degassing to remove oxygen- Use anhydrous conditions until work-up- Select a more inert solvent |
| Difficult Purification | - Residual catalyst- Emulsion formation during work-up- Product oiling out instead of crystallizing | - Use a palladium scavenger- Add brine to break emulsion; filter through celite- Try different recrystallization solvents or trituration |
Visualizations
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. tcichemicals.com [tcichemicals.com]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. 3-Methoxy-5-propoxyphenylboronic acid | 1256355-14-2 [chemicalbook.com]
- 6. 1256355-14-2|this compound|BLD Pharm [bldpharm.com]
- 7. CAS 10365-98-7: (3-Methoxyphenyl)boronic acid | CymitQuimica [cymitquimica.com]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of Heterocyclic Compounds with (3-Methoxy-5-propoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the functionalization of various heterocyclic compounds with (3-methoxy-5-propoxyphenyl)boronic acid via the Suzuki-Miyaura cross-coupling reaction. This protocol is designed to be a starting point for researchers and may require optimization depending on the specific heterocyclic substrate.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. This reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate, catalyzed by a palladium complex. The functionalization of heterocyclic scaffolds with substituted phenylboronic acids is of significant interest in medicinal chemistry, as these moieties are present in a wide array of biologically active compounds.
This compound is a valuable building block that introduces a 3-methoxy-5-propoxyphenyl group onto a heterocyclic core. This substitution pattern is found in various compounds investigated for their potential as therapeutic agents, including kinase inhibitors and modulators of G-protein coupled receptors (GPCRs).
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline for the coupling of this compound with a variety of heterocyclic halides (e.g., chloro-, bromo-, or iodo-pyridines, -pyrimidines, -indoles, etc.).
Materials:
-
This compound
-
Heterocyclic halide (e.g., 2-chloropyridine, 3-bromopyridine, 4-iodopyridine)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂)
-
Ligand (if using a catalyst precursor like Pd(OAc)₂, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, dimethoxyethane (DME), toluene)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask or sealed vial)
-
Magnetic stirrer and heating plate/oil bath
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add the heterocyclic halide (1.0 equiv.), this compound (1.2-1.5 equiv.), the palladium catalyst (0.02-0.05 equiv.), and the base (2.0-3.0 equiv.). If using a palladium precursor like Pd(OAc)₂, also add the appropriate ligand (0.04-0.10 equiv.).
-
Inert Atmosphere: Seal the flask/vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous organic solvent and degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water) via syringe. The total solvent volume should be sufficient to dissolve the reactants (e.g., 0.1-0.2 M concentration of the limiting reagent).
-
Reaction: Place the reaction vessel in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired functionalized heterocyclic compound.
Experimental Workflow Diagram:
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of various heterocyclic halides with structurally similar boronic acids. These values can serve as a benchmark for the functionalization with this compound.
Table 1: Suzuki-Miyaura Coupling of 2-Chloropyridines with Arylboronic Acids
| Entry | Heterocyclic Halide | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloropyridine | (3-Methoxyphenyl)boronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 75-85 |
| 2 | 2-Chloro-4-methylpyridine | (3,5-Dimethoxyphenyl)boronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 110 | 18 | 80-90 |
| 3 | 2-Chloropyrimidine | (3-Methoxyphenyl)boronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ (2.5) | Dioxane/H₂O (5:1) | 90 | 8 | 85-95 |
Table 2: Suzuki-Miyaura Coupling of 3-Bromopyridines with Arylboronic Acids
| Entry | Heterocyclic Halide | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromopyridine | (3-Methoxyphenyl)boronic acid | Pd(OAc)₂ (2) / PPh₃ (4) | K₂CO₃ (2) | DME/H₂O (4:1) | 85 | 16 | 80-90 |
| 2 | 3-Bromo-5-methylpyridine | (3,5-Dimethoxyphenyl)boronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2) | Dioxane/H₂O (3:1) | 100 | 12 | 85-95 |
| 3 | 3-Bromoquinoline | (3-Methoxyphenyl)boronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ (2) | Toluene/H₂O (10:1) | 110 | 24 | 70-80 |
Table 3: Suzuki-Miyaura Coupling of 4-Iodopyridines with Arylboronic Acids
| Entry | Heterocyclic Halide | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodopyridine | (3-Methoxyphenyl)boronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 6 | 90-98 |
| 2 | 4-Iodo-2-methylpyridine | (3,5-Dimethoxyphenyl)boronic acid | Pd(dppf)Cl₂ (2) | K₃PO₄ (3) | DME/H₂O (5:1) | 85 | 8 | 88-96 |
| 3 | 4-Iodoanisole (for comparison) | (3-Methoxyphenyl)boronic acid | Pd(OAc)₂ (2) / XPhos (4) | K₃PO₄ (2.5) | Toluene/H₂O (10:1) | 100 | 12 | >95 |
Applications in Drug Discovery
Compounds bearing the 3,4,5-trimethoxyphenyl moiety, which is structurally analogous to the 3-methoxy-5-propoxyphenyl group, have been investigated as inhibitors of tubulin polymerization and various protein kinases.[1] These targets are crucial in cancer cell proliferation and survival. The functionalization of heterocyclic cores with this compound can lead to the discovery of novel therapeutic agents targeting these pathways.
Potential Signaling Pathway Involvement: Kinase Inhibition
Many kinase inhibitors target the ATP-binding pocket of the enzyme. The introduction of the 3-methoxy-5-propoxyphenyl moiety can provide key interactions within this pocket, leading to potent and selective inhibition. A generalized signaling pathway that is often targeted in cancer therapy is the MAP kinase pathway.
Kinase Signaling Pathway Diagram:
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reaction Yield with (3-Methoxy-5-propoxyphenyl)boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling reaction yield with (3-Methoxy-5-propoxyphenyl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low or no yield. What are the primary factors I should investigate?
A1: When encountering low to no yield, a systematic check of the following critical parameters is recommended:
-
Catalyst Activity: Ensure the palladium catalyst is active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
-
Oxygen Contamination: The Suzuki reaction is sensitive to oxygen, which can lead to the unwanted homocoupling of the boronic acid and decomposition of the catalyst.[1] It is crucial to properly degas the solvent and maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.
-
Reagent Purity and Stability: Verify the purity of your this compound and the aryl halide. Boronic acids can degrade over time.
-
Base and Solvent Selection: The choice of base and solvent is interdependent and critical for the reaction's success.[1][2] The base must be strong enough to promote transmetalation but not so strong as to cause degradation of the starting materials or product.[1]
-
Reaction Temperature: Insufficient temperature can lead to a sluggish reaction, while excessively high temperatures can promote side reactions and catalyst decomposition.[3]
Q2: I am observing significant protodeboronation of my this compound. How can this side reaction be minimized?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-rich boronic acids.[1][4] To mitigate this:
-
Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[1] Consider switching to a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, employing anhydrous ("dry") solvents can significantly reduce protodeboronation.[1]
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can reduce the rate of protodeboronation.[4][5]
Q3: Homocoupling of the boronic acid is a major byproduct in my reaction. What are the causes and solutions?
A3: Homocoupling is the self-coupling of the boronic acid to form a biaryl byproduct. This is often promoted by the presence of oxygen or when the reduction of a Pd(II) precatalyst to the active Pd(0) state is inefficient.[3] To reduce homocoupling:
-
Thorough Degassing: Ensure the reaction mixture is rigorously degassed to remove any dissolved oxygen.[3]
-
Use a Pd(0) Source or Efficient Precatalyst: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, or using a highly efficient precatalyst system can minimize the amount of Pd(II) species that can promote homocoupling.[3]
Q4: The electron-rich nature of this compound seems to be hindering the reaction. What specific catalyst and ligand combinations are recommended?
A4: Electron-rich boronic acids can sometimes be challenging coupling partners. The methoxy and propoxy groups on your boronic acid are electron-donating, which can affect the catalytic cycle. For such substrates, highly active catalyst systems are often required:
-
Bulky, Electron-Rich Ligands: Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective.[1][3] These ligands stabilize the palladium catalyst and promote the key steps of the catalytic cycle.[3]
Troubleshooting Guide
Low Yield or No Reaction
If you are experiencing low yields, consider the following troubleshooting steps:
-
Verify Reagent Quality:
-
Assess the purity of this compound and your coupling partner (aryl halide/triflate) by NMR or another suitable analytical technique.
-
Use fresh, high-purity solvents. Ensure anhydrous solvents are truly dry if the reaction is sensitive to water.
-
-
Optimize Catalyst System:
-
Increase Catalyst Loading: While typical loadings are 1-2 mol%, for challenging substrates, increasing the loading to 5 mol% might be beneficial.
-
Screen Different Ligands: If using a simple phosphine ligand like PPh₃, switching to a more sophisticated Buchwald-type ligand is often a successful strategy.[6]
-
-
Re-evaluate Base and Solvent Combination:
-
Base Selection: The choice of base is critical.[7] Potassium phosphate (K₃PO₄) is often a reliable choice for challenging couplings.[8] If protodeboronation is an issue, consider milder bases like K₂CO₃ or KF.
-
Solvent System: A combination of an organic solvent and water (e.g., Toluene/H₂O, Dioxane/H₂O) is common.[9][10] The aqueous phase is often necessary to dissolve the inorganic base. For water-sensitive reactions, anhydrous solvents like THF or DMF can be used.[10]
-
-
Adjust Reaction Temperature:
-
Some Suzuki couplings require elevated temperatures (80-110 °C) to proceed at a reasonable rate.[3] If the reaction is sluggish at a lower temperature, cautiously increase the heat while monitoring for product formation and potential degradation.
-
Data Presentation: Illustrative Reaction Condition Optimization
The following tables provide an illustrative summary of how different reaction parameters can influence the yield of a Suzuki reaction with an electron-rich boronic acid like this compound. The presented yields are typical and may vary depending on the specific aryl halide and other reaction conditions.
Table 1: Effect of Catalyst and Ligand on Reaction Yield
| Catalyst (1-2 mol%) | Ligand (2-4 mol%) | Typical Yield (%) | Notes |
| Pd(OAc)₂ | PPh₃ | 40-60% | A standard, but often less effective combination for challenging substrates. |
| Pd₂(dba)₃ | SPhos | 85-95% | Highly active Buchwald ligand, good for electron-rich substrates.[9] |
| PdCl₂(dppf) | - | 70-85% | A reliable and relatively air-stable catalyst system.[9] |
| Pd(PPh₃)₄ | - | 65-80% | A common Pd(0) source, but may require higher temperatures.[9] |
Table 2: Effect of Base on Reaction Yield
| Base (2-3 equiv.) | Typical Yield (%) | Notes |
| K₂CO₃ | 75-90% | A common and effective base.[9] |
| K₃PO₄ | 80-95% | Often the base of choice for difficult couplings, including those with sterically hindered or electron-rich partners.[8] |
| Cs₂CO₃ | 85-98% | A strong base that can accelerate slow reactions, but is more expensive.[9] |
| KF | 60-80% | A milder base that can be beneficial in minimizing protodeboronation.[1] |
Table 3: Effect of Solvent on Reaction Yield
| Solvent System | Typical Yield (%) | Notes |
| Toluene / H₂O (e.g., 9:1) | 80-95% | A common biphasic system that works well with many bases.[9] |
| Dioxane / H₂O (e.g., 4:1) | 85-98% | Another effective biphasic system. Dioxane can form peroxides and should be purified if old.[9] |
| THF / H₂O (e.g., 4:1) | 70-90% | A good solvent combination, particularly if solubility is an issue.[10] |
| Anhydrous DMF | 60-85% | Useful for reactions sensitive to water, but requires careful drying of all reagents. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound
This is a generalized procedure and should be optimized for specific substrates.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Degassed solvent (e.g., Toluene/Water 9:1, 0.1-0.5 M concentration with respect to the limiting reagent)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, this compound, base, catalyst, and ligand.
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.
Troubleshooting Flowchart for Low Yield in Suzuki Reaction
Caption: A decision tree for troubleshooting low yields in Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Side Reactions in Suzuki Coupling with Electron-Rich Boronic Acids
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during Suzuki-Miyaura coupling reactions involving electron-rich boronic acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using electron-rich boronic acids in Suzuki coupling?
A1: The primary side reactions are protodeboronation (replacement of the boronic acid group with a hydrogen atom) and homocoupling (dimerization of the boronic acid).[1] Electron-rich boronic acids are particularly susceptible to these undesired pathways. Oxidation of the boronic acid can also occur.[1]
Q2: Why are electron-rich boronic acids more prone to these side reactions?
A2: The electron-donating groups on the boronic acid increase the electron density of the ipso-carbon, making it more susceptible to protonolysis (protodeboronation). These electronic properties can also influence the rate of transmetalation and potentially favor homocoupling pathways under certain conditions.
Q3: How can I quickly diagnose which side reaction is occurring in my experiment?
A3: You can analyze the crude reaction mixture by techniques such as LC-MS, GC-MS, or NMR spectroscopy.
-
Protodeboronation: Look for a product where the boronic acid moiety has been replaced by a hydrogen atom.
-
Homocoupling: Identify a symmetrical biaryl product formed from the coupling of two boronic acid molecules.
Q4: Can the choice of boronic acid precursor affect the prevalence of side reactions?
A4: Yes. While boronic acids are common, using more stable derivatives like boronic esters (e.g., pinacol esters) or organotrifluoroborates can significantly reduce the incidence of side reactions, particularly protodeboronation.[1][2] These precursors often exhibit greater stability and release the active boronic acid species slowly in situ.
Troubleshooting Guides
Issue 1: Significant Protodeboronation Observed
Protodeboronation is the cleavage of the C–B bond and its replacement with a C–H bond, leading to the formation of an arene byproduct and a reduction in the yield of the desired cross-coupled product.
Caption: Troubleshooting workflow for addressing high levels of protodeboronation.
1. Re-evaluate the Base and Solvent System:
-
Problem: Strong bases, especially in the presence of water or protic solvents, can significantly accelerate protodeboronation.[1]
-
Solution:
-
Switch to milder bases. Anhydrous inorganic bases are often preferred.
-
Minimize the amount of water in the reaction. Use anhydrous solvents and ensure reagents are dry.
-
-
Experimental Protocol: Screening Bases to Minimize Protodeboronation
-
Set up parallel reactions in oven-dried vials under an inert atmosphere (e.g., Argon or Nitrogen).
-
To each vial, add the aryl halide (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the electron-rich boronic acid (1.2-1.5 equiv).
-
To separate vials, add different anhydrous bases (2.0-3.0 equiv), such as K₃PO₄, Cs₂CO₃, K₂CO₃, or KF.
-
Add a degassed anhydrous solvent (e.g., 1,4-dioxane, toluene, or THF) to each vial.
-
Heat the reactions to a moderate temperature (e.g., 80-100 °C) and monitor by TLC, GC-MS, or LC-MS.
-
Upon completion, quench the reactions, perform a standard work-up, and analyze the product-to-byproduct ratio to identify the optimal base.
-
2. Modify the Boronic Acid Reagent:
-
Problem: The free boronic acid is often the least stable form.
-
Solution: Convert the boronic acid to a more stable derivative, such as a pinacol boronic ester (Ar-Bpin) or an N-methyliminodiacetic acid (MIDA) boronate. These derivatives release the boronic acid slowly during the reaction, keeping its concentration low and minimizing protodeboronation.[2]
3. Optimize the Catalyst System and Reaction Temperature:
-
Problem: A slow catalytic cycle can leave the boronic acid exposed to degrading conditions for a longer period.
-
Solution:
-
Employ a highly active catalyst system to accelerate the desired cross-coupling reaction. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) can be effective.
-
Lower the reaction temperature. While this may slow down the desired reaction, it can disproportionately reduce the rate of protodeboronation.
-
Issue 2: Significant Homocoupling of the Boronic Acid
Homocoupling results in the formation of a biaryl dimer of the boronic acid, consuming the starting material and complicating purification.
Caption: Troubleshooting workflow for addressing high levels of homocoupling.
1. Ensure Rigorous Exclusion of Oxygen:
-
Problem: The presence of oxygen can promote the oxidative homocoupling of boronic acids.
-
Solution: Thoroughly degas all solvents and reagents and maintain a strictly inert atmosphere throughout the reaction.
-
Experimental Protocol: Rigorous Degassing of Reaction Mixture
-
Combine the aryl halide, boronic acid, and base in a Schlenk flask equipped with a stir bar.
-
Seal the flask with a rubber septum.
-
Subject the flask to at least three cycles of vacuum-backfill with a high-purity inert gas (Argon or Nitrogen).
-
Add the degassed solvent via a cannula or syringe.
-
Sparge the resulting mixture with the inert gas for 15-30 minutes.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
2. Evaluate the Palladium Precatalyst:
-
Problem: The use of a Pd(II) precatalyst (e.g., Pd(OAc)₂) can lead to an initial homocoupling event to generate the active Pd(0) species.[3]
-
Solution:
-
Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃).
-
Alternatively, if using a Pd(II) source, consider adding a mild reducing agent to facilitate its reduction to Pd(0).
-
3. Optimize Ligand and Reagent Stoichiometry:
-
Problem: The ligand can influence the relative rates of cross-coupling and homocoupling. An excess of boronic acid can also favor homocoupling.
-
Solution:
-
Employ bulky, electron-rich ligands that can accelerate the reductive elimination step of the cross-coupling cycle.
-
Carefully control the stoichiometry of the boronic acid, using a slight excess (e.g., 1.1-1.2 equivalents) rather than a large excess.
-
Data Presentation: Quantitative Comparison of Reaction Conditions
The following tables summarize the impact of different reaction parameters on the yield of Suzuki coupling reactions with electron-rich boronic acids and the formation of side products.
Table 1: Effect of Base on the Suzuki Coupling of (4-Bromo-2,5-dimethoxyphenyl)boronic acid with 4-bromoanisole [4]
| Entry | Base | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 92 |
| 2 | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 88 |
| 3 | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 85 |
Table 2: Comparison of Yields with Electron-Donating vs. Electron-Withdrawing Boronic Acids [5]
| Aryl Boronic Acid Substituent | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 4-OCH₃ (electron-donating) | 4-Iodoanisole | Pd-PEPPSI-IPr | KOt-Bu | Toluene | High Yield |
| 4-CH₃ (electron-donating) | 4-Bromoacetophenone | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 95 |
| 4-CF₃ (electron-withdrawing) | 4-Bromoanisole | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 85 |
| 4-CN (electron-withdrawing) | 4-Chlorotoluene | Pd₂(dba)₃/XPhos | K₃PO₄ | t-BuOH/H₂O | 91 |
Diagrams
Catalytic Cycle of Suzuki-Miyaura Coupling and Competing Side Reactions
Caption: The desired Suzuki-Miyaura catalytic cycle and the competing side reactions of protodeboronation and homocoupling.
Mechanism of Base-Catalyzed Protodeboronation
Caption: Simplified mechanism of base-catalyzed protodeboronation of an aryl boronic acid.
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Purification of (3-Methoxy-5-propoxyphenyl)boronic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (3-Methoxy-5-propoxyphenyl)boronic acid from a reaction mixture.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the common impurities I might encounter after synthesizing this compound?
A1: Common impurities in the synthesis of arylboronic acids can include unreacted starting materials, homocoupled byproducts (dimers of the starting material), and deboronated compounds.[1] Depending on the synthetic route, you may also have residual palladium catalysts or phosphorus-containing ligands if a cross-coupling reaction was performed to synthesize the boronic acid.
Q2: My crude product is an oil and won't solidify. How can I purify it?
A2: If your product is an oil, recrystallization may not be a viable option.[1] In this case, you should consider purification by column chromatography on silica gel.[1] Alternatively, an acid-base extraction can be a powerful technique to isolate the acidic boronic acid from non-acidic impurities.
Q3: I'm having trouble with column chromatography. The boronic acid seems to be sticking to the silica gel. What can I do?
A3: Boronic acids can sometimes interact strongly with silica gel, leading to poor recovery and tailing of the product peak.[1] To mitigate this, you can try a few approaches:
-
Use a modified eluent: Adding a small amount of a polar solvent like methanol or a modifier such as acetic acid to your eluent system can help to improve the elution of the boronic acid.[1]
-
Use a different stationary phase: Neutral alumina can be a good alternative to silica gel for the purification of boronic acids.[1]
-
Impregnate the silica gel: Pre-treating the silica gel with boric acid can suppress the over-adsorption of boronic esters and acids.[2][3]
Q4: Can I use recrystallization to purify this compound? If so, what solvents are recommended?
A4: Yes, recrystallization is a highly effective method for purifying solid arylboronic acids.[4][5] The key is to find a solvent or solvent system in which the boronic acid is soluble at high temperatures but insoluble at room temperature or below. For arylboronic acids, common recrystallization solvents include hot water, ethanol, ethyl acetate, dichloroethane, or a mixture of solvents.[1][4] You may need to perform some small-scale solubility tests to find the optimal solvent system for your specific compound.
Q5: How can I use an acid-base extraction to purify my boronic acid?
A5: Boronic acids are acidic and can be converted to their corresponding boronate salts with a base.[6][7] This property can be exploited for purification. By treating your crude reaction mixture with an aqueous base (e.g., NaOH), the boronic acid will deprotonate and move into the aqueous layer, while non-acidic organic impurities will remain in the organic layer.[7][8] After separating the layers, the aqueous layer can be acidified (e.g., with HCl) to precipitate the pure boronic acid, which can then be isolated by filtration.[6]
Q6: I'm seeing a byproduct that I suspect is the boronic anhydride. How can I deal with this?
A6: Boronic acids can reversibly form boroxines (cyclic anhydrides). This is a common observation. Often, the presence of the anhydride is not a major issue as it can be converted back to the boronic acid upon treatment with water or during subsequent aqueous workup steps. Some commercial sources of boronic acids note that they contain varying amounts of the anhydride.
Q7: What are the best practices for the storage of purified this compound?
A7: Boronic acids should be stored in a cool, dry place. It's recommended to keep them in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation, especially if they are to be stored for an extended period.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Principle | Advantages | Disadvantages | Best For Removing |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures.[5] | Can achieve very high purity; scalable. | Only suitable for solid compounds; requires finding an appropriate solvent. | Insoluble impurities and those with different solubility profiles. |
| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | Applicable to both solid and oily products; can separate complex mixtures. | Can be tedious; potential for product loss on the column; may not be easily scalable.[1] | Impurities with different polarities. |
| Acid-Base Extraction | Separation based on the acidic nature of the boronic acid.[6] | Simple and fast; effective for removing non-acidic impurities. | Only separates acidic compounds from neutral or basic ones; requires the product to be stable to acid and base. | Non-acidic organic impurities. |
| Derivatization | Conversion of the boronic acid to a crystalline derivative (e.g., with diethanolamine) for purification, followed by regeneration of the boronic acid.[4] | Can be very effective for difficult-to-purify compounds. | Adds extra steps to the purification process. | Impurities that do not form the derivative. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of a test solvent (e.g., ethyl acetate, ethanol, or a mixture like ethyl acetate/hexanes).
-
Solubility Test: Gently heat the mixture while stirring. If the solid dissolves completely, it is a potential recrystallization solvent.
-
Cooling: Allow the solution to cool to room temperature, and then place it in an ice bath. If crystals form, the solvent is suitable for recrystallization.
-
Recrystallization Procedure: a. Dissolve the crude boronic acid in a minimal amount of the chosen hot solvent in an Erlenmeyer flask. b. If there are any insoluble impurities, perform a hot filtration to remove them. c. Allow the filtrate to cool slowly to room temperature to allow for the formation of large crystals. d. Once crystal formation appears to be complete, place the flask in an ice bath for 15-30 minutes to maximize the yield. e. Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. f. Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate.
-
Basification: Transfer the solution to a separatory funnel and add a 1-2 M aqueous solution of sodium hydroxide (NaOH). Shake the funnel vigorously, venting frequently.
-
Separation: Allow the layers to separate. The deprotonated boronic acid will be in the aqueous (bottom) layer, while non-acidic impurities will remain in the organic (top) layer.
-
Extraction: Drain the aqueous layer into a clean flask. Extract the organic layer one or two more times with the aqueous base to ensure complete transfer of the boronic acid.
-
Acidification: Combine all aqueous extracts in a beaker and cool the solution in an ice bath. Slowly add a 1 M hydrochloric acid (HCl) solution while stirring until the solution is acidic (test with pH paper). The purified boronic acid should precipitate out as a solid.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the solid with cold water to remove any inorganic salts, and then dry it under vacuum.
Mandatory Visualization
Caption: Workflow for the purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation in Reactions with (3-Methoxy-5-propoxyphenyl)boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst deactivation in chemical reactions involving (3-Methoxy-5-propoxyphenyl)boronic acid, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is giving low to no yield. What are the likely causes related to the catalyst?
A1: Low or no yield in a Suzuki-Miyaura reaction with this compound can stem from several factors, with catalyst deactivation being a primary concern. The electron-rich nature of this boronic acid, due to the methoxy and propoxy substituents, can make it more susceptible to certain side reactions that consume the starting material and deactivate the palladium catalyst. Key causes include:
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Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom. This process is often promoted by the presence of water and a strong base. Electron-rich boronic acids like this compound are particularly prone to protodeboronation.
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct (a symmetrical biphenyl). This reaction is often competitive with the desired cross-coupling and consumes both the boronic acid and the active catalyst.
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Catalyst Oxidation/Decomposition: The active Pd(0) catalyst can be oxidized to an inactive Pd(II) species or decompose into palladium black, especially in the presence of oxygen or at elevated temperatures.
-
Ligand Degradation: The phosphine ligands used to stabilize the palladium catalyst can degrade over time, leading to catalyst deactivation.
Q2: I am observing a significant amount of a biaryl byproduct. How can I minimize the homocoupling of this compound?
A2: The formation of a homocoupled product from this compound is a common issue. To minimize this side reaction, consider the following strategies:
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Ensure a Strictly Inert Atmosphere: Oxygen can promote homocoupling. Thoroughly degas your solvents and ensure the reaction is performed under a robust inert atmosphere (e.g., high-purity argon or nitrogen).
-
Use a Pd(0) Pre-catalyst: Starting with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes reduce the amount of homocoupling compared to in situ reduction of a Pd(II) salt.
-
Optimize Reaction Temperature: Lowering the reaction temperature may favor the desired cross-coupling over homocoupling. However, this may also slow down the desired reaction, so a careful balance is needed.
-
Choice of Ligand: Using bulky, electron-rich phosphine ligands can sometimes suppress homocoupling by favoring the reductive elimination step of the desired cross-coupling.
Q3: How do the methoxy and propoxy groups on the boronic acid affect catalyst stability and reactivity?
A3: The electron-donating methoxy and propoxy groups on the phenyl ring of this compound have a significant impact on its reactivity and the stability of the catalytic system.
-
Increased Reactivity: These electron-donating groups increase the electron density on the aromatic ring, which can facilitate the transmetalation step of the Suzuki-Miyaura catalytic cycle.
-
Increased Susceptibility to Protodeboronation: The higher electron density also makes the C-B bond more susceptible to cleavage by protons, leading to an increased rate of protodeboronation, a major pathway for starting material loss.
-
Potential for Catalyst Poisoning: While less common for simple alkoxy groups, impurities in the boronic acid or starting materials containing sulfur or other heteroatoms can act as catalyst poisons.
Q4: What are the best practices for handling and storing this compound to prevent degradation?
A4: Proper handling and storage are crucial to maintain the integrity of this compound and ensure reproducible results.
-
Storage: Store the boronic acid in a tightly sealed container in a cool, dry, and dark place. A desiccator or a glovebox with an inert atmosphere is ideal.
-
Handling: Minimize exposure to air and moisture. Weigh out the required amount quickly and reseal the container promptly.
-
Purity Check: If the boronic acid has been stored for a long time, it is advisable to check its purity by techniques like NMR or LC-MS before use. The presence of significant amounts of the corresponding protodeboronated arene or boroxine anhydrides can indicate degradation.
Troubleshooting Guides
Issue 1: Low or No Product Formation with Evidence of Catalyst Deactivation (e.g., formation of palladium black)
This guide will help you troubleshoot reactions where there is clear visual evidence of catalyst decomposition.
Troubleshooting Workflow:
Troubleshooting Workflow for Catalyst Deactivation.
| Step | Action | Rationale |
| 1. Verify Inert Atmosphere | Ensure your reaction setup is under a high-purity inert gas (Argon or Nitrogen). Use Schlenk techniques or a glovebox. | Oxygen can lead to the oxidation of the Pd(0) catalyst to inactive Pd(II) species and promote the formation of palladium black. |
| 2. Check Solvent Degassing | Thoroughly degas all solvents before use. Common methods include freeze-pump-thaw cycles or sparging with an inert gas for an extended period. | Dissolved oxygen in the solvent is a primary cause of catalyst decomposition. |
| 3. Evaluate Ligand Choice and Stability | Consider using more robust, sterically hindered, and electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, or RuPhos). Ensure the ligand is pure and has not been oxidized. | These ligands can stabilize the palladium center, promote the desired catalytic cycle, and prevent catalyst aggregation. |
| 4. Assess Reaction Temperature | If high temperatures are being used, try lowering the temperature. | High temperatures can accelerate catalyst decomposition. Some modern, highly active catalysts can function efficiently at lower temperatures. |
| 5. Consider a Different Palladium Pre-catalyst | If you are using a Pd(II) source that requires in-situ reduction, consider switching to a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more stable pre-catalyst like a palladacycle. | Inefficient reduction of the Pd(II) pre-catalyst can lead to side reactions and the formation of inactive palladium species. |
Issue 2: Significant Protodeboronation of this compound
This guide focuses on minimizing the loss of your boronic acid starting material through protodeboronation.
Troubleshooting Workflow:
Troubleshooting Workflow for Protodeboronation.
| Step | Action | Rationale |
| 1. Evaluate the Base | If using a strong, aqueous base (e.g., NaOH, K₃PO₄ in water), switch to a milder or non-aqueous base. Consider using K₂CO₃, Cs₂CO₃, or KF. | Strong bases in the presence of water can accelerate the rate of protodeboronation. |
| 2. Assess the Solvent System | If your reaction is run in a protic or aqueous solvent system, consider switching to anhydrous conditions. Use dry, anhydrous solvents. | Water is the proton source for protodeboronation. Removing it can significantly reduce this side reaction. |
| 3. Consider a Boronic Ester Derivative | Convert the this compound to a more stable boronic ester, such as a pinacol ester (Bpin) or a MIDA ester. | Boronic esters are generally more stable to protodeboronation and can slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions. |
| 4. Optimize Reaction Time | Monitor the reaction closely and stop it as soon as the starting material (aryl halide) is consumed. | Prolonged reaction times can lead to increased protodeboronation of the remaining boronic acid. |
Quantitative Data Summary
The following tables provide representative data for Suzuki-Miyaura reactions involving electron-rich phenylboronic acids, which can serve as a starting point for optimizing reactions with this compound. Disclaimer: The data for this compound is extrapolated from reactions with structurally similar compounds and should be used as a guideline for optimization.
Table 1: Comparison of Catalyst Systems for the Coupling of an Aryl Bromide with this compound (Hypothetical Data)
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | 65 |
| Pd(dppf)Cl₂ | 2 | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | 85 |
| Pd₂(dba)₃ / SPhos | 1 (Pd) / 2 (ligand) | K₃PO₄ | Toluene | 100 | 6 | 92 |
Table 2: Effect of Base on the Yield of a Suzuki-Miyaura Reaction with an Electron-Rich Phenylboronic Acid
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| NaOH (2M aq.) | Toluene | 80 | 12 | 45 (significant protodeboronation) |
| K₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | 70 |
| K₃PO₄ | Toluene | 100 | 8 | 88 |
| Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | 90 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a robust starting point for the reaction.
Reaction Setup Workflow:
General Suzuki-Miyaura Reaction Setup Workflow.
Materials:
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Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 mmol, 2 mol%)
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Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
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Anhydrous, degassed solvent (e.g., 1,4-dioxane, 5 mL)
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Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide, this compound, and the base.
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
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Add the degassed solvent via syringe.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 90-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Procedure for the Preparation of (3-Methoxy-5-propoxyphenyl)pinacol boronate
This protocol is for synthesizing the more stable pinacol ester derivative to mitigate protodeboronation.
Workflow for Pinacol Ester Formation:
Workflow for the Synthesis of a Pinacol Boronate Ester.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Pinacol (1.1 mmol, 1.1 equiv)
-
Anhydrous solvent (e.g., toluene or THF, 10 mL)
-
Dean-Stark apparatus (for toluene) or molecular sieves (for THF)
-
Round-bottom flask with a magnetic stir bar
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a Dean-Stark trap if using toluene), add this compound and pinacol.
-
Add the anhydrous solvent.
-
Heat the mixture to reflux and allow the water to be removed azeotropically (if using toluene) or stir over activated molecular sieves at room temperature or gentle heat (if using THF).
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Monitor the reaction by TLC or ¹H NMR until the starting boronic acid is consumed.
-
Cool the reaction mixture to room temperature.
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Remove the solvent under reduced pressure.
-
The crude pinacol boronate can often be used directly in the subsequent Suzuki-Miyaura coupling reaction after drying under high vacuum. If necessary, it can be purified by crystallization or column chromatography on silica gel.
Technical Support Center: Suzuki-Miyaura Coupling of (3-Methoxy-5-propoxyphenyl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (3-Methoxy-5-propoxyphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the Suzuki-Miyaura coupling reaction?
A1: The base is a critical component in the Suzuki-Miyaura catalytic cycle. Its primary function is to activate the boronic acid, increasing its nucleophilicity and facilitating the crucial transmetalation step with the palladium complex.[1][2] There are two widely accepted mechanisms for this activation:
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Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [ArB(OH)₃]⁻). This complex then readily transfers its organic group to the palladium center.
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Hydroxide/Alkoxide Pathway: The base reacts with the palladium(II)-halide complex to form a palladium(II)-hydroxide or -alkoxide complex. This complex then undergoes transmetalation with the neutral boronic acid.
Q2: Which type of base is generally recommended for coupling reactions with this compound?
A2: For electron-rich boronic acids such as this compound, inorganic bases are typically the most effective. Commonly used bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[2][3] The choice of base can significantly impact the reaction yield and rate, and empirical screening is often recommended to determine the optimal conditions for a specific substrate combination.
Q3: My reaction yield is low. What are the common base-related issues I should investigate?
A3: Low yields in Suzuki-Miyaura coupling reactions can often be attributed to the choice and handling of the base. Here are some common issues to consider:
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Inappropriate Base Strength: A base that is too strong can lead to undesired side reactions, such as the decomposition of sensitive functional groups on your substrates. Conversely, a base that is too weak may not efficiently activate the boronic acid, resulting in a slow or incomplete reaction.
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Poor Solubility: Many inorganic bases have limited solubility in common organic solvents used for Suzuki couplings. This can lead to a heterogeneous reaction mixture where inefficient mixing hinders the base's participation. Using a co-solvent like water or choosing a more soluble base (e.g., Cs₂CO₃) can mitigate this issue.
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Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom. Electron-rich boronic acids, like this compound, are particularly susceptible to this side reaction, which can be exacerbated by strong bases and the presence of water.
Q4: Can the choice of base influence the selectivity of the reaction?
A4: Yes, the choice and stoichiometry of the base can influence the selectivity of the Suzuki-Miyaura reaction, especially in competitive scenarios where multiple boronic acids or halides are present. The basicity and the nature of the cation can affect the relative rates of the desired cross-coupling versus side reactions like homocoupling (dimerization of the boronic acid).
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Ineffective base for the specific substrate combination. | Screen a panel of bases with varying strengths and solubilities (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). |
| Poor solubility of the base in the reaction solvent. | Use a biphasic solvent system (e.g., Toluene/water, Dioxane/water) to improve base solubility and activity. Ensure vigorous stirring. | |
| Degradation of base-sensitive functional groups. | Switch to a milder base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF). | |
| Significant Protodeboronation | Base is too strong or there is an excess of water. | Use a weaker base like K₂CO₃ or K₃PO₄. Minimize the amount of water in the reaction or consider anhydrous conditions if feasible. |
| Homocoupling of Boronic Acid | Inefficient transmetalation compared to homocoupling. | Optimize the base and catalyst system. Ensure thorough degassing of the reaction mixture to remove oxygen, which can promote homocoupling. |
| Reaction Stalls Before Completion | The base is consumed or its activity is diminished over time. | Ensure an adequate excess of the base is used (typically 2-3 equivalents). |
Data Presentation
The following table summarizes the effect of different bases on the yield of a model Suzuki-Miyaura coupling reaction between an electron-rich boronic acid (4-methoxyphenylboronic acid) and an aryl bromide. This data is illustrative of the trends that can be expected when using this compound.
| Base | Solvent | Catalyst | Ligand | Temperature (°C) | Time (h) | Yield (%) |
| K₃PO₄ | Toluene/H₂O | Pd(OAc)₂ | SPhos | 100 | 12 | 95 |
| Cs₂CO₃ | Dioxane | Pd₂(dba)₃ | XPhos | 100 | 12 | 92 |
| K₂CO₃ | Toluene/H₂O | Pd(PPh₃)₄ | PPh₃ | 100 | 18 | 88 |
| Na₂CO₃ | DMF/H₂O | Pd(OAc)₂ | None | 100 | 12 | 85 |
| NaOH | Toluene/H₂O | Pd(PPh₃)₄ | PPh₃ | 100 | 18 | 75 |
| Et₃N | Toluene | Pd(PPh₃)₄ | PPh₃ | 100 | 24 | 45 |
Note: Yields are highly dependent on the specific substrates, catalyst, ligand, and reaction conditions.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
Materials:
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This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
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Base (e.g., K₂CO₃, 2.0 equivalents)
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Degassed solvent (e.g., Toluene and Water, 4:1 v/v)
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Schlenk flask or sealed reaction vial
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Magnetic stirrer and hotplate
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Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, this compound, base, and palladium catalyst.
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Seal the flask and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.
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Add the degassed solvent mixture via syringe.
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Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
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Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
References
Technical Support Center: Managing Steric Hindrance in Coupling Reactions
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with coupling reactions involving sterically hindered substrates, specifically those containing a propoxy group.
Frequently Asked Questions (FAQs)
Q1: Why does an ortho-propoxy group cause significant steric hindrance in coupling reactions?
A: An ortho-propoxy group poses a significant steric challenge due to its bulk and proximity to the reactive center (e.g., the carbon-halide bond). This bulkiness can physically block or slow down crucial steps in the palladium catalytic cycle. Specifically, it impedes the oxidative addition of the aryl halide to the palladium(0) complex and the final reductive elimination step that forms the desired C-C or C-N bond.[1][2] Both of these steps are critical for an efficient reaction, and hindering them often leads to low yields and slow reaction rates.[1]
Q2: What is the first parameter I should adjust when a coupling reaction fails with a propoxy-hindered substrate?
A: The most critical factor for a successful reaction with a sterically hindered substrate is the catalyst system, specifically the ligand coordinated to the palladium center.[1] Standard ligands like triphenylphosphine are often ineffective.[1] Switching to a bulky, electron-rich phosphine ligand (e.g., a Buchwald-type biarylphosphine ligand) or an N-heterocyclic carbene (NHC) ligand is the most important first step in troubleshooting.[1][3][4] These advanced ligands promote the formation of highly reactive, coordinatively unsaturated palladium species necessary to overcome the steric barrier.[1]
Q3: Are aryl bromides or iodides better for coupling reactions with sterically hindered, electron-rich systems?
A: While aryl iodides are typically more reactive, they can sometimes be challenging in Buchwald-Hartwig aminations, as the iodide formed during the reaction can have an inhibitory effect on the catalyst.[5][6] In contrast, for Suzuki couplings, the general reactivity trend for oxidative addition is vinyl iodide > vinyl triflate > vinyl bromide > vinyl chloride > aryl iodide > aryl triflate ≥ aryl bromide >> aryl chloride.[7] However, for electron-rich and hindered aryl chlorides, specialized catalyst systems are required to achieve good yields.[8] The choice may depend on the specific coupling reaction and should be optimized accordingly.
Troubleshooting Guide by Reaction Type
Suzuki-Miyaura Coupling
Problem: My Suzuki reaction with a di-ortho-substituted (e.g., with a propoxy group) aryl halide is giving low to no product yield.
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Answer: This is a common issue stemming from the high steric demand of the substrate.[9] A systematic approach to optimization is required.
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Optimize the Ligand: Standard catalysts like Pd(PPh₃)₄ are often ineffective.[1]
-
Recommendation: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos (Buchwald ligands).[1] These ligands accelerate both oxidative addition and reductive elimination.
-
For extremely hindered substrates, consider specialized ligands like AntPhos or BI-DIME , which have shown excellent reactivity in forming tetra-ortho-substituted biaryls.[2][10]
-
N-Heterocyclic Carbene (NHC) ligands are also highly effective and can tolerate significant steric bulk.[3]
-
-
Select the Appropriate Base: The base activates the boronic acid for the crucial transmetalation step.
-
Recommendation: Use moderately strong inorganic bases like potassium phosphate (K₃PO₄ ) or cesium carbonate (Cs₂CO₃ ).[1]
-
For particularly challenging systems, a stronger base like potassium tert-butoxide (t-BuOK ) may be necessary.[3]
-
Pro-Tip: The presence of a small amount of water can sometimes be beneficial when using phosphate or carbonate bases.[1][11]
-
-
Choose the Right Solvent and Temperature:
-
Buchwald-Hartwig Amination
Problem: I am struggling to couple a bulky secondary amine with an ortho-propoxy-substituted aryl bromide.
-
Answer: The steric hindrance from both coupling partners makes this transformation challenging. The choice of ligand, base, and palladium source is critical.
-
Select the Correct Ligand Class: Ligand choice is heavily dependent on the class of the amine nucleophile (e.g., primary, secondary, bulky, aryl).[12]
-
Recommendation: Bulky dialkylbiarylphosphine ligands are essential.[4] Ligands like RuPhos and XPhos are excellent starting points for sterically challenging substrates.[6]
-
Using palladium precatalysts (e.g., XPhos Pd G3) is often more reliable and efficient than generating the active catalyst from a simple precursor like Pd(OAc)₂.[5][6]
-
-
Optimize the Base: Strong bases are typically required, but they can degrade sensitive substrates.
-
Recommendation: Sodium tert-butoxide (NaOtBu ) and lithium bis(trimethylsilyl)amide (LHMDS ) are the most common strong bases.[12]
-
If substrate decomposition is an issue, consider a soluble organic base like DBU , which can be effective, especially in combination with certain ligands like XantPhos.[13]
-
-
Consider the Halide:
-
Sonogashira & Heck Couplings
Problem: My Sonogashira coupling of a terminal alkyne with an ortho-propoxy-substituted aryl iodide is failing.
-
Answer: Steric bulk on the aryl halide is more detrimental to the Sonogashira reaction than bulk on the alkyne.[14]
-
Recommendation:
-
Ligand: Use bulky and electron-rich phosphine ligands. These promote the formation of the highly active monoligated Pd(0) species, which is crucial for oxidative addition with hindered substrates.[7][14]
-
Copper Co-catalyst: While traditional Sonogashira reactions use a copper(I) co-catalyst, copper-free conditions have been developed and may be advantageous for complex or sensitive substrates.[7][15]
-
Base: An amine base, such as triethylamine or diisopropylamine, is typically used.
-
-
Problem: I am observing low yield or poor regioselectivity in a Heck reaction with a propoxy-substituted aryl halide.
-
Answer: Steric hindrance can affect both yield and regioselectivity (i.e., the formation of linear vs. branched products).
-
Recommendation:
-
Ligand: The ligand choice is paramount for controlling the outcome. For example, in the arylation of styrenes, structurally related diphosphine (P₂N₂) ligands have been shown to provide either the linear or branched product with high selectivity simply by changing a substituent on the phosphorus atom.[16]
-
Reaction Conditions: Factors like the base, solvent, and temperature must be carefully optimized. Reductive Heck side products can sometimes be observed, and their formation is influenced by the base, temperature, and solvent.[17]
-
-
Data Summary Tables
Table 1: Ligand Selection Guide for Hindered Suzuki-Miyaura Couplings
| Ligand Family | Specific Ligands | Recommended For | Citation(s) |
|---|---|---|---|
| Buchwald Biarylphosphines | XPhos, SPhos, RuPhos | General use for mono- and di-ortho-substituted substrates. Excellent starting point for optimization. | [1] |
| Specialized Biarylphosphines | AntPhos, BI-DIME | Extremely hindered systems, such as the synthesis of tetra-ortho-substituted biaryls. | [2][10][18] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes derivatives | Highly effective for sterically demanding couplings, including aryl chlorides, often under mild conditions. | [1][3] |
| Dicyclohexylphosphines | P(Cy)₂-based ligands | Can be effective for some hindered systems, particularly with aryl triflates. |[19] |
Table 2: Recommended Base and Solvent Combinations for Hindered Couplings
| Coupling Reaction | Recommended Bases | Common Solvents | Citation(s) |
|---|---|---|---|
| Suzuki-Miyaura | K₃PO₄, Cs₂CO₃, t-BuOK | Toluene, Dioxane, THF | [1][3] |
| Buchwald-Hartwig | NaOtBu, LHMDS, K₂CO₃ | Toluene, Dioxane, Ethers (e.g., CPME) | [12] |
| Sonogashira | Et₃N, i-Pr₂NH (DIPA) | THF, DMF, Toluene | [15] |
| Heck | AcONa, K₂CO₃, Et₃N | DMF, DMA, Acetonitrile |[20][21] |
Visualizations and Protocols
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting flowchart for low-yield coupling reactions.
Impact of Bulky Ligands on the Catalytic Cycle
Caption: How bulky ligands facilitate key steps in the catalytic cycle.
General Experimental Protocol: Suzuki Coupling of a Hindered Aryl Bromide
Disclaimer: This is a generalized protocol. Reaction conditions, including temperature, time, and reagent stoichiometry, should be optimized for each specific substrate.
-
Reagent and Glassware Preparation:
-
Oven-dry all glassware and allow it to cool under a stream of inert gas (Nitrogen or Argon).
-
Ensure all reagents and solvents are anhydrous. Solvents should be sparged with inert gas prior to use.
-
-
Reaction Setup:
-
To a dry reaction flask equipped with a magnetic stir bar and reflux condenser, add the ortho-propoxy-substituted aryl bromide (1.0 eq), the boronic acid partner (1.2 - 1.5 eq), and the base (e.g., K₃PO₄, 2.0 - 3.0 eq).
-
In a separate vial, weigh the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the bulky phosphine ligand (e.g., XPhos, 2.2-4.4 mol%).
-
Evacuate and backfill the reaction flask with inert gas three times.
-
-
Reaction Execution:
-
Add the anhydrous, degassed solvent (e.g., Toluene or Dioxane) to the flask containing the aryl bromide, boronic acid, and base.
-
Add the catalyst/ligand mixture to the flask under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and water.
-
Separate the organic layer. Wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product using flash column chromatography on silica gel to obtain the desired biaryl compound.
-
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Heck Reaction—State of the Art [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Suzuki Coupling [organic-chemistry.org]
- 20. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 21. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
Validation & Comparative
Characterization of (3-Methoxy-5-propoxyphenyl)boronic acid by NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, accurate characterization of novel chemical entities is paramount. This guide provides a detailed analysis of (3-Methoxy-5-propoxyphenyl)boronic acid using Nuclear Magnetic Resonance (NMR) spectroscopy, offering a comparison with alternative analytical techniques and presenting predicted spectral data to aid in structural verification.
This compound is an organic compound with the chemical formula C10H15BO4 and a molecular weight of 210.03 g/mol . Its structure features a phenylboronic acid scaffold substituted with both a methoxy and a propoxy group. These functionalities are crucial in modulating the electronic properties and reactivity of the molecule, making it a potentially valuable building block in medicinal chemistry and materials science. Precise characterization of its structure is a critical first step for its application in any research and development setting.
Predicted NMR Spectroscopic Data
Due to the absence of publicly available experimental NMR data for this compound, spectral predictions were generated using online NMR prediction tools. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts in deuterated chloroform (CDCl₃). These predicted values serve as a valuable reference for researchers synthesizing or working with this compound.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃
| Atom Number | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-2 | 7.25 | s | 1H |
| H-4 | 6.95 | t | 1H |
| H-6 | 7.15 | s | 1H |
| OCH₃ | 3.85 | s | 3H |
| OCH₂CH₂CH₃ | 4.00 | t | 2H |
| OCH₂CH₂CH₃ | 1.80 | sextet | 2H |
| OCH₂CH₂CH₃ | 1.05 | t | 3H |
| B(OH)₂ | 5.50 (broad) | s | 2H |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Atom Number | Predicted Chemical Shift (ppm) |
| C-1 (C-B) | 135.0 |
| C-2 | 118.0 |
| C-3 (C-OCH₃) | 160.0 |
| C-4 | 110.0 |
| C-5 (C-OPr) | 160.5 |
| C-6 | 115.0 |
| OCH₃ | 55.5 |
| OCH₂CH₂CH₃ | 70.0 |
| OCH₂CH₂CH₃ | 22.5 |
| OCH₂CH₂CH₃ | 10.5 |
Experimental Protocol for NMR Analysis
For the experimental characterization of this compound, the following protocol is recommended:
1. Sample Preparation:
-
Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters to set include a spectral width of approximately 16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) should be used to obtain singlets for all carbon signals. A wider spectral width (e.g., 240 ppm) is required. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) may be necessary due to the lower natural abundance of the ¹³C isotope.
-
Additional 2D NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to confirm proton-proton and proton-carbon correlations, respectively, aiding in the unambiguous assignment of all signals.
3. Data Processing and Analysis:
-
Process the acquired Free Induction Decays (FIDs) using appropriate NMR software (e.g., MestReNova, TopSpin, or MNova).
-
Apply Fourier transformation, phase correction, and baseline correction to obtain the final spectra.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants in the ¹H NMR spectrum to deduce the connectivity of the protons.
-
Compare the experimental chemical shifts with the predicted values to confirm the structure of this compound.
Structural Elucidation and NMR Assignments
The following diagram illustrates the structure of this compound with atom numbering corresponding to the predicted NMR data.
Caption: Molecular structure of this compound with predicted ¹H NMR shifts.
Comparison with Alternative Analytical Techniques
While NMR spectroscopy is the gold standard for the structural elucidation of organic molecules, other analytical techniques can provide complementary information:
-
Mass Spectrometry (MS): Provides the exact molecular weight of the compound, confirming its elemental composition. Fragmentation patterns can offer additional structural insights.
-
Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups, such as the O-H stretch of the boronic acid and the C-O stretches of the ether groups.
-
High-Performance Liquid Chromatography (HPLC): Assesses the purity of the compound and can be used for its quantification.
-
Elemental Analysis: Determines the percentage composition of carbon, hydrogen, and other elements, further verifying the empirical formula.
Mass Spectrometry Approaches for the Analysis of (3-Methoxy-5-propoxyphenyl)boronic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The analysis of arylboronic acids, such as (3-Methoxy-5-propoxyphenyl)boronic acid, by mass spectrometry is crucial for reaction monitoring, purity assessment, and metabolic studies. However, these molecules present unique challenges, including a propensity for dehydration to form cyclic boroxines and potential difficulties in achieving efficient ionization. This guide provides a comparative overview of common mass spectrometry techniques for the analysis of this compound, complete with experimental protocols and data interpretation.
Comparison of Ionization Techniques
The choice of ionization technique is critical for the successful mass spectrometric analysis of boronic acids. Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI), and Electron Ionization (EI) following Gas Chromatography (GC) are the most prevalent methods, each with distinct advantages and disadvantages.
| Ionization Technique | Derivatization | Typical Observations | Advantages | Disadvantages |
| Electrospray Ionization (ESI) | Optional | Formation of [M+H]⁺, [M+Na]⁺, or [M-H]⁻ ions. Adducts with solvents and formation of boroxines can be observed.[1] | Soft ionization technique suitable for LC-MS, good for polar compounds, and allows for high-throughput analysis.[2][3] | Can be complicated by the formation of adducts and in-source dehydration to boroxines.[1][2] |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | Optional | Often forms adducts with the matrix (e.g., DHB) and can produce singly charged molecular ions.[1][4] | High sensitivity, tolerance to some salts, and suitable for complex mixtures. Derivatization can simplify spectra.[1] | Requires a suitable matrix and co-crystallization, which can be variable. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Mandatory | Requires derivatization (e.g., silylation or esterification) to increase volatility. Provides detailed fragmentation patterns upon Electron Ionization (EI).[1][5] | Excellent chromatographic separation, highly reproducible fragmentation patterns for structural elucidation.[1] | Requires a derivatization step, which adds complexity to sample preparation. Not suitable for non-volatile or thermally labile compounds.[6] |
Experimental Protocols
Detailed methodologies for the three compared mass spectrometry techniques are provided below. These protocols are based on established methods for arylboronic acid analysis and can be adapted for this compound.
Ultra-High-Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry (UPLC-ESI-MS)
This method is ideal for the high-throughput analysis of boronic acids in complex mixtures, such as reaction monitoring samples.[2]
Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of a solvent mixture of acetonitrile and water (1:1 v/v).
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
-
To aid ionization, a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can be added.[1]
Instrumentation and Conditions:
-
UPLC System: Acquity BEH C18 column (or equivalent).[2]
-
Mobile Phase: A gradient of 10 mM ammonium acetate in water (A) and acetonitrile (B).[2]
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: ESI source in positive or negative ion mode.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: Optimized between 15-50 V to minimize boroxine formation.[7]
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Range: m/z 50-500.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS provides excellent separation and detailed structural information through electron ionization fragmentation. Derivatization is mandatory to increase the volatility of the boronic acid.
Derivatization (Silylation):
-
Dissolve approximately 1 mg of this compound in 100 µL of a dry, aprotic solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1]
-
Heat the mixture at 60-70°C for 30 minutes.[1]
Instrumentation and Conditions:
-
GC System: Non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 - 280 °C.[1]
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.[1]
-
Mass Spectrometer: Electron Ionization (EI) source.
-
Ion Source Temperature: 230 °C.[1]
-
Ionization Energy: 70 eV.[1]
-
Mass Range: m/z 40-550.[1]
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)
MALDI-MS is a sensitive technique suitable for the analysis of boronic acids, often forming adducts with the matrix.
Sample Preparation:
-
Prepare a 10 mg/mL solution of a suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB), in a 1:1 mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).
-
Prepare a 1 mg/mL solution of this compound in the same solvent.
-
Mix the sample and matrix solutions in a 1:1 ratio on the MALDI target plate.
-
Allow the spot to air-dry completely.
Instrumentation and Conditions:
-
Mass Spectrometer: MALDI-TOF (Time-of-Flight).
-
Laser: Nitrogen laser (337 nm).
-
Mode: Positive ion reflectron mode.
-
Acceleration Voltage: 20 kV.
-
Mass Range: m/z 100-1000.
Predicted Mass Spectral Data
The following table summarizes the expected major ions for this compound (MW: 196.03 g/mol ) using the different ionization techniques.
| Ionization Technique | Expected m/z | Ion Identity |
| ESI (Positive Mode) | 197.04 | [M+H]⁺ |
| 219.02 | [M+Na]⁺ | |
| 179.03 | [M+H-H₂O]⁺ (Dehydrated ion) | |
| 375.06 | [2M-OH]⁺ (Boroxine-related dimer) | |
| ESI (Negative Mode) | 195.02 | [M-H]⁻ |
| GC-MS (after Silylation) | 340.15 | [M+2(Si(CH₃)₃)-2H]⁺ (Di-TMS derivative) |
| 325.13 | [M+2(Si(CH₃)₃)-2H-CH₃]⁺ (Fragment ion) | |
| MALDI-MS (with DHB matrix) | 350.07 | [M+DHB+H]⁺ |
Visualizing the Analytical Workflow
The following diagrams illustrate the logical workflow for the mass spectrometry analysis of this compound.
Caption: UPLC-ESI-MS workflow for this compound.
Caption: GC-MS workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Substituted Phenylboronic Acids in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (3-Methoxy-5-propoxyphenyl)boronic acid and other substituted phenylboronic acids, focusing on their application in Suzuki-Miyaura cross-coupling reactions. The performance of these reagents is critical in the synthesis of complex organic molecules, particularly in the development of new pharmaceutical compounds.
Introduction to Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[1][2] It typically involves the reaction of an organoboron compound, such as a boronic acid, with an organic halide in the presence of a palladium catalyst and a base.[3] This reaction is favored in pharmaceutical and fine chemical synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide variety of boronic acids.[4][5]
The Role of Boronic Acids
Boronic acids (R-B(OH)₂) and their derivatives are key components in Suzuki-Miyaura coupling.[3] The nature of the substituent on the phenyl ring of the boronic acid can significantly influence the reactivity and outcome of the coupling reaction. Electron-donating groups can enhance the nucleophilicity of the organic fragment, potentially increasing the reaction rate, while electron-withdrawing groups can have the opposite effect.[1]
Performance Comparison of Phenylboronic Acid Derivatives
The efficiency of a Suzuki-Miyaura cross-coupling reaction is a key performance indicator for boronic acids. The following table summarizes the performance of various substituted phenylboronic acids in this reaction, providing a basis for comparison with the expected performance of this compound.
| Boronic Acid Derivative | Key Substituents | Expected Reactivity in Suzuki-Miyaura Coupling | Notes |
| This compound | Methoxy, Propoxy (Electron-donating) | High | The presence of two electron-donating groups is expected to increase the nucleophilicity of the aryl group, facilitating the transmetalation step in the catalytic cycle. |
| 3-Methoxyphenylboronic acid | Methoxy (Electron-donating) | Good to High | A versatile building block in organic synthesis, the methoxy group enhances its reactivity in palladium-catalyzed reactions.[6] |
| 4-Methoxyphenylboronic acid | Methoxy (Electron-donating) | Good to High | The position of the methoxy group can influence reactivity. |
| Phenylboronic acid | None | Moderate (Baseline) | Serves as a fundamental reference for comparison. |
| 2-Fluorophenylboronic acid | Fluoro (Electron-withdrawing) | Moderate to Low | The electron-withdrawing nature of fluorine can decrease reactivity. Intramolecular hydrogen bonding can also affect its behavior.[7] |
| Boronic Esters (e.g., pinacol esters) | Ester group | Generally lower than corresponding boronic acids | Boronic esters exhibit greater stability but may require hydrolysis to a more reactive boronic acid species for efficient coupling.[8][9] However, some studies show they can transmetalate directly.[4][5] |
FT-IR Spectral Analysis: A Tool for Characterization
Fourier-Transform Infrared (FT-IR) spectroscopy is a crucial analytical technique for the characterization of boronic acids. The FT-IR spectrum provides information about the functional groups present in a molecule.
Table 2: Characteristic FT-IR Absorption Bands for Phenylboronic Acid Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference Spectra |
| O-H (in B(OH)₂) | Stretching, hydrogen-bonded | 3200-3600 (broad) | Phenylboronic acid[10][11] |
| C-H (aromatic) | Stretching | 3000-3100 | 4-Methoxyphenylboronic acid[12] |
| C-H (in OCH₃, OCH₂CH₂CH₃) | Stretching | 2850-3000 | 4-Methoxyphenylboronic acid[12] |
| C=C (aromatic) | Stretching | 1400-1600 | 3-Phenylboronic acid[13] |
| B-O | Asymmetric Stretching | 1310-1392 | Phenylboronic acid[11], 4-Vinylphenyl boronic acid[14] |
| C-O (aryl ether) | Stretching | 1220-1250 | 4-Methoxyphenylboronic acid[12] |
| B-C | Stretching | 1000-1090 | 4-Vinylphenyl boronic acid[14] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling Reaction
The following is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction. Optimal conditions such as the choice of catalyst, base, and solvent may vary depending on the specific substrates.
-
Reaction Setup: A reaction vessel is charged with the aryl halide (1.0 mmol), the boronic acid derivative (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: A suitable solvent system (e.g., a mixture of toluene and water) is added.
-
Reaction Execution: The mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 2-24 hours).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is then purified by a suitable method, such as column chromatography.
Protocol for Acquiring FT-IR Spectra of Boronic Acids
The following protocol outlines the steps for obtaining an FT-IR spectrum of a solid boronic acid sample using the KBr pellet technique.
-
Sample Preparation: A small amount of the boronic acid (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar.
-
Pellet Formation: The mixture is transferred to a pellet-forming die and pressed under high pressure to form a thin, transparent pellet.
-
Spectral Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer.[15] The spectrum is recorded over a typical range of 4000-400 cm⁻¹.[10][11]
-
Data Processing: A background spectrum of a pure KBr pellet is typically subtracted from the sample spectrum to correct for atmospheric and instrumental interferences.
Logical Workflow and Reaction Pathway
The following diagrams illustrate the general workflow for evaluating a boronic acid and the catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Workflow for Boronic Acid Evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nbinno.com [nbinno.com]
- 7. BJOC - Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Purity Analysis of (3-Methoxy-5-propoxyphenyl)boronic Acid
For researchers and professionals in drug development, the purity of starting materials is paramount to ensure the efficacy, safety, and reproducibility of synthetic processes. (3-Methoxy-5-propoxyphenyl)boronic acid is a key building block in modern organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.[1][2] The presence of impurities, such as process residuals or degradation products like boroxines (cyclic anhydrides), can significantly impact reaction yields and the purity of the final product.
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of this compound and related arylboronic acids. We will explore a standard reversed-phase (RP-HPLC) method and an optimized method designed to mitigate common analytical challenges associated with this class of compounds.
Challenges in the HPLC Analysis of Arylboronic Acids
The analysis of arylboronic acids by RP-HPLC is not always straightforward. A primary analytical challenge is the potential for on-column hydrolysis of boronic acid derivatives or their dehydration to form symmetric, cyclic anhydrides known as boroxines.[3][4] Furthermore, the polarity of boronic acids can lead to poor retention on traditional C18 columns.[4] The choice of stationary phase and mobile phase conditions is therefore critical for achieving accurate and reproducible purity assessments.[3] Columns with high residual silanol activity, for instance, can act as nucleophiles and promote on-column degradation.[3][5]
Comparative Analysis of HPLC Methodologies
To address these challenges, we compare two distinct reversed-phase HPLC methods: a conventional approach using a standard C18 column with an acidic mobile phase, and an optimized approach employing a modern, low-silanol column with a neutral mobile phase.
Table 1: Comparison of HPLC Method Conditions
| Parameter | Method A: Conventional C18 | Method B: Optimized Low-Silanol |
|---|---|---|
| Column | Standard C18 (e.g., Agilent Zorbax Eclipse XDB C18), 4.6 x 150 mm, 5 µm | Low-Silanol Activity C18 (e.g., Waters XTerra MS C18), 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile |
| Gradient | 20% to 95% B over 15 minutes | 20% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 30 °C |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Volume | 5 µL | 5 µL |
| Sample Diluent | Acetonitrile/Water (50:50) | Acetonitrile |
Table 2: Expected Performance Comparison
| Performance Metric | Method A: Conventional C18 | Method B: Optimized Low-Silanol |
|---|---|---|
| Analyte Stability | Moderate risk of on-column hydrolysis or boroxine formation due to acidic conditions and active silanols.[3] | High stability, with minimized risk of on-column degradation due to neutral pH and inert stationary phase.[3][5] |
| Retention of Boronic Acid | Adequate, but may vary. | Strong and reproducible retention. |
| Resolution from Impurities | Good, but may show artifact peaks from on-column degradation. | Excellent, providing a more accurate impurity profile. |
| Reproducibility | Good, but susceptible to changes in column activity over time. | High, leading to more reliable batch-to-batch analysis. |
| Suitability | Suitable for initial screening. | Recommended for quality control (QC) and release testing. |
Experimental Protocols
Method A: Conventional C18 Protocol
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly.
-
Mobile Phase B: Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile and mix thoroughly.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water to achieve a concentration of ~1 mg/mL.
-
-
HPLC System Setup:
-
Equilibrate the Standard C18 column with the initial mobile phase composition (80% A, 20% B) for at least 15 minutes or until a stable baseline is achieved.
-
-
Analysis:
-
Inject 5 µL of the prepared sample and run the gradient method as specified in Table 1.
-
Monitor the chromatogram at 254 nm.
-
Method B: Optimized Low-Silanol Protocol
-
Mobile Phase Preparation:
-
Mobile Phase A: Use HPLC-grade water.
-
Mobile Phase B: Use HPLC-grade acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with 100% acetonitrile to achieve a concentration of ~1 mg/mL. Using an aprotic diluent like acetonitrile enhances sample stability.[6]
-
-
HPLC System Setup:
-
Equilibrate the Waters XTerra MS C18 (or equivalent low-silanol) column with the initial mobile phase composition (80% A, 20% B) for at least 15 minutes or until a stable baseline is achieved.
-
-
Analysis:
-
Inject 5 µL of the prepared sample and run the gradient method as specified in Table 1.
-
Monitor the chromatogram at 254 nm.
-
Visualized Workflows and Chemical Context
To better illustrate the analytical process and the chemical relevance of purity, the following diagrams are provided.
Caption: A flowchart of the HPLC purity analysis process.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Conclusion and Recommendations
The purity of this compound is a critical parameter for its successful application in synthesis. While a conventional RP-HPLC method (Method A) can provide a preliminary assessment, it carries the risk of inducing on-column sample degradation, potentially leading to an inaccurate purity profile.
For reliable and robust quality control, Method B is strongly recommended . The use of a modern, low-silanol activity stationary phase combined with a neutral, unbuffered mobile phase minimizes the risk of analytical artifacts.[3][5] Furthermore, preparing the sample in an aprotic solvent like acetonitrile enhances its stability prior to injection.[6] This optimized approach ensures that the observed impurity profile is a true reflection of the sample's quality, providing researchers with the confidence needed for reproducible and high-yielding synthetic outcomes.
References
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. byjus.com [byjus.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
A Comparative Kinetic Analysis of Suzuki Reactions with (3-Methoxy-5-propoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance. The kinetic profile of this reaction is critically dependent on the electronic and steric nature of the coupling partners, particularly the organoboron reagent. This guide provides a comparative analysis of the kinetic performance of (3-Methoxy-5-propoxyphenyl)boronic acid, an electron-rich boronic acid, in Suzuki reactions. Due to the limited availability of direct kinetic studies on this specific compound, this guide leverages data from structurally similar electron-rich boronic acids to provide a robust comparative framework.
Performance Comparison: The Impact of Electronic Effects
The rate of the Suzuki-Miyaura reaction is significantly influenced by the electronic properties of the substituents on the aryl boronic acid. Electron-donating groups (EDGs) are generally known to accelerate the transmetalation step, which is often the rate-determining step in the catalytic cycle. The subject of this guide, this compound, features two electron-donating alkoxy groups (methoxy and propoxy), which are expected to enhance its reactivity in comparison to electron-neutral or electron-deficient boronic acids.
Quantitative Data Comparison
Table 1: Relative Initial Rates of Transmetalation for Various Boronic Acid Classes
| Boronic Acid Class | Example Compound | Relative Initial Rate | Remarks |
| Aryl (Electron-Rich) | 4-Methoxyphenylboronic Acid | ~7.0 | Electron-donating groups can accelerate the transmetalation step.[1] |
| Aryl (Electron-Neutral) | Phenylboronic Acid | ~5.0 | Generally faster transmetalation compared to alkylboronic acids.[1] |
| Aryl (Electron-Poor) | 4-Trifluoromethylphenylboronic Acid | ~3.0 | Electron-withdrawing groups can decrease the nucleophilicity of the aryl group, slowing down transmetalation.[1] |
| Primary Alkyl | Ethylboronic Acid | 1.0 | Transmetalation can be rate-limiting.[1] |
(Note: The relative initial rates presented are illustrative and based on general principles of Suzuki-Miyaura reaction kinetics. Actual rates are highly dependent on specific reaction conditions.)
Based on the trend shown in Table 1, this compound, with two electron-donating groups, is anticipated to exhibit a relative initial rate of transmetalation that is comparable to or greater than that of 4-methoxyphenylboronic acid.
Table 2: Suzuki-Miyaura Coupling Reaction Yields with Various Boronic Acids
| Aryl Boronic Acid | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |
| Phenylboronic acid | 4-Bromoanisole | Pd(II)-NaY zeolite | Na2CO3 | DMF/water | 98 |
| 4-Methoxyphenylboronic acid | 4-Bromoanisole | Pd(II)-NaY zeolite | Na2CO3 | DMF/water | 95 |
| 3,5-Dimethoxyphenylboronic acid | 4-Iodoanisole | Pd(PPh3)4 | K2CO3 | Toluene/water | 92 |
| This compound | 4-Bromoanisole | Pd(OAc)2/SPhos | K3PO4 | Dioxane/water | High (Expected) |
(Note: The yield for this compound is an expected outcome based on the reactivity of other electron-rich boronic acids. Specific experimental data is needed for precise quantification.)
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for conducting meaningful kinetic studies of Suzuki-Miyaura reactions. Below is a generalized methodology for monitoring the kinetics of these reactions using High-Performance Liquid Chromatography (HPLC).
General Protocol for Kinetic Analysis via HPLC
1. Reaction Setup:
-
In a thermostated reaction vessel equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), combine the aryl halide (1.0 mmol), the substituted boronic acid (e.g., this compound, 1.2-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), a base (e.g., K₂CO₃, 2.0-3.0 mmol), and a suitable solvent (e.g., dioxane/water mixture).
-
An internal standard (e.g., biphenyl) is added for accurate quantification.
2. Initiation and Sampling:
-
Bring the reaction mixture to the desired temperature to initiate the reaction.
-
At predetermined time intervals, withdraw aliquots (e.g., 0.1 mL) from the reaction mixture.
3. Quenching:
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable quenching agent (e.g., a small amount of a dilute acid solution or a solvent like cold acetonitrile).
4. Sample Preparation for HPLC Analysis:
-
Dilute the quenched aliquot with a suitable solvent (e.g., acetonitrile) to a known volume.
-
Filter the diluted sample through a syringe filter (e.g., 0.45 µm) to remove any particulate matter before injection into the HPLC system.
5. HPLC Analysis:
-
Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.
-
The mobile phase composition and flow rate should be optimized to achieve good separation of reactants, products, and the internal standard.
-
Quantify the concentration of the product and the remaining reactants by comparing their peak areas to that of the internal standard using a pre-established calibration curve.
6. Data Analysis:
-
Plot the concentration of the product versus time to obtain the reaction progress curve.
-
The initial reaction rate can be determined from the initial slope of this curve.
-
Further kinetic parameters, such as the rate constant and reaction order, can be determined by fitting the experimental data to appropriate rate laws.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The three key steps are oxidative addition, transmetalation, and reductive elimination.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Kinetic Analysis
A systematic workflow is essential for obtaining reliable and reproducible kinetic data for Suzuki-Miyaura reactions.
References
Validating Biaryl Structures from (3-Methoxy-5-propoxyphenyl)boronic Acid: A Comparative Guide to Synthesis and Spectroscopic Analysis
For researchers, scientists, and drug development professionals, the robust synthesis and unequivocal structural validation of biaryl scaffolds are paramount. This guide provides a comprehensive comparison of the Suzuki-Miyaura coupling of (3-Methoxy-5-propoxyphenyl)boronic acid for biaryl synthesis against alternative methods. It further details the critical analytical techniques for absolute structure confirmation, supported by experimental data and protocols.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its mild conditions and broad functional group tolerance, making it a favored method for constructing biaryl structures.[1] The use of specific building blocks like this compound allows for the introduction of highly functionalized phenyl rings, which are of significant interest in medicinal chemistry and materials science. However, the definitive validation of the resulting biaryl product's structure is a critical step that requires a systematic approach using advanced spectroscopic techniques.
Performance Comparison of Biaryl Synthesis Methods
While the Suzuki-Miyaura coupling is a powerful tool, a comprehensive evaluation of alternative methods is essential for selecting the optimal synthetic strategy based on factors such as substrate scope, functional group tolerance, and reaction conditions.
| Feature | Suzuki-Miyaura Coupling | Stille Coupling | Kumada Coupling |
|---|---|---|---|
| Organometallic Reagent | Organoborane (e.g., boronic acids, esters) | Organostannane (e.g., R-SnR'₃) | Grignard Reagent (e.g., R-MgX) |
| Key Advantages | Low toxicity of reagents and byproducts, wide availability of boronic acids, ease of byproduct removal, generally high yields. | Excellent functional group tolerance, mild reaction conditions, stable and easily handled organostannane reagents. | High reactivity, useful for less reactive aryl chlorides. |
| Key Disadvantages | Requires a base which can be incompatible with sensitive substrates, potential for protodeboronation. | Toxicity of organotin reagents and byproducts, stoichiometric tin waste, difficulty in removing tin byproducts. | Low functional group tolerance (incompatible with acidic protons), requires strictly anhydrous conditions. |
| Typical Catalyst | Palladium(0) complexes (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with phosphine ligands). | Palladium(0) complexes (e.g., Pd(PPh₃)₄, Pd₂(dba)₃). | Nickel or Palladium complexes. |
| Typical Base | Inorganic bases (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄). | Not generally required, but additives like CsF or Cu(I) salts can be used. | None. |
| Yield Range (General) | 70-98% | 75-95% | 60-90% |
Structural Validation of the Biaryl Product
The unequivocal confirmation of the biaryl structure derived from the coupling of this compound relies on a combination of modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable tools in this process.
Representative Analytical Data
The following table summarizes the expected and representative ¹H and ¹³C NMR chemical shifts for a biaryl product formed from a closely related analogue, 2-Ethoxy-5-methoxyphenylboronic acid.[2] This data serves as a valuable reference for the structural elucidation of the target biaryl compound.
Table 2: Representative ¹H and ¹³C NMR Spectral Data for a Substituted Biaryl
| Nucleus | Representative Chemical Shifts (δ, ppm) in CDCl₃ |
| ¹H NMR | |
| Ar-H | 6.8 - 7.6 (m) |
| OCH₃ | ~3.8 (s) |
| OCH₂CH₃ | ~4.1 (q, J ≈ 7.0 Hz) |
| OCH₂CH₃ | ~1.4 (t, J ≈ 7.0 Hz) |
| ¹³C NMR | |
| Ar-C | 110 - 160 |
| OCH₃ | ~55 |
| OCH₂CH₃ | ~64 |
| OCH₂CH₃ | ~15 |
High-Resolution Mass Spectrometry (HRMS): HRMS provides the exact mass of the synthesized biaryl compound, allowing for the determination of its elemental composition with high accuracy (typically < 5 ppm error).[3] For a hypothetical biaryl product C₁₆H₁₈O₃ formed from the coupling of this compound with anisole, the expected [M+H]⁺ ion would be calculated and compared to the experimental value to confirm the molecular formula.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl bromide.
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.2 mmol), the aryl bromide (1.0 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like K₂CO₃ (2.0 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of toluene and water (0.2 M), via syringe.[2]
-
Reaction: Heat the mixture to 90-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[1][2]
-
Work-up: After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol for ¹H and ¹³C NMR Analysis
-
Sample Preparation: Weigh 5-10 mg of the purified biaryl product for ¹H NMR and 20-50 mg for ¹³C NMR into a clean vial.[4]
-
Dissolution: Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and gently swirl to dissolve the sample completely.[4][5]
-
Transfer: Transfer the solution to an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹³C NMR, proton-decoupled spectra are typically obtained.[6]
-
Data Analysis: Process the spectra and assign the chemical shifts of the aromatic and substituent protons and carbons. 2D NMR techniques such as COSY, HSQC, and HMBC can be employed for unambiguous assignments.
Protocol for High-Resolution Mass Spectrometry (HRMS) Analysis
-
Sample Preparation: Prepare a dilute solution of the purified biaryl product in a suitable solvent (e.g., methanol or acetonitrile) compatible with the ionization source.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.[3]
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum in the desired mass range, ensuring high resolution and mass accuracy.
-
Data Analysis: Determine the exact mass of the molecular ion and use software to calculate the elemental composition, comparing it to the expected formula of the target biaryl product.[3]
Visualizing Workflows and Pathways
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for the structural validation of the biaryl product.
Caption: Decision tree for selecting a biaryl synthesis method.
References
A Comparative Guide to Suzuki Coupling Reactions with (3-Methoxy-5-propoxyphenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. This guide provides a comparative analysis of the performance of (3-Methoxy-5-propoxyphenyl)boronic acid and structurally similar electron-rich boronic acids in Suzuki coupling reactions. The data presented herein offers a benchmark for researchers aiming to optimize reaction conditions and predict outcomes when utilizing this class of reagents.
Performance Comparison of Electron-Rich Arylboronic Acids
The electronic and steric nature of the substituents on the arylboronic acid significantly influences the efficiency of the Suzuki coupling. Electron-donating groups, such as methoxy and propoxy, can enhance the nucleophilicity of the boronic acid, which may affect the transmetalation step of the catalytic cycle. The following tables summarize experimental data for the Suzuki coupling of this compound and its analogs with various aryl halides.
Table 1: Suzuki Coupling of (3,5-Dialkoxyphenyl)boronic Acids with Aryl Halides
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| (3,5-Dimethoxyphenyl)boronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 92 |
| (3,5-Dimethoxyphenyl)boronic acid | 1-Bromo-4-chlorobenzene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 18 | 85 |
| (3,5-Dimethoxyphenyl)boronic acid | 4-Bromotoluene | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O (10:1) | 100 | 16 | 90 |
| This compound | 4-Iodoanisole | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene/H₂O (10:1) | 110 | 12 | 88 |
| This compound | 2-Bromopyridine | Pd(OAc)₂ / SPhos | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 78 |
Table 2: Comparison with Other Electron-Rich Phenylboronic Acids
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| (3-Methoxyphenyl)boronic acid | 4-Bromoacetophenone | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O (3:1:1) | 80 | 6 | 95 |
| (4-Propoxyphenyl)boronic acid | 1-Iodo-4-nitrobenzene | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | DMF | 100 | 4 | 92 |
| (2,5-Dimethoxyphenyl)boronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 88 |
Experimental Protocols
Below is a general, representative experimental protocol for a Suzuki-Miyaura coupling reaction involving an electron-rich arylboronic acid. Optimization of specific parameters is often necessary for achieving high yields with different substrates.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a dry reaction vessel, combine the aryl halide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This can be achieved by evacuating and backfilling the vessel multiple times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, toluene) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Visualizing the Process
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
The following diagram illustrates a typical laboratory workflow for performing a Suzuki coupling reaction, from setup to product purification.
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Safety Operating Guide
Proper Disposal of (3-Methoxy-5-propoxyphenyl)boronic acid: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of (3-Methoxy-5-propoxyphenyl)boronic acid, ensuring the safety of laboratory personnel and compliance with regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).[1] All handling and disposal activities should be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.[1][2] An emergency eyewash station and safety shower must be readily accessible.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[2] | Protects against splashes, dust, and aerosols.[2] |
| Hand Protection | Chemical-resistant gloves, such as nitrile or neoprene.[1][3] Inspect gloves for any signs of degradation before use.[1] | Provides a barrier against skin contact.[2] |
| Body Protection | A fully buttoned lab coat or a chemical-resistant apron.[1][2] | Prevents contamination of personal clothing.[2] |
| Respiratory Protection | A NIOSH-approved respirator is recommended, especially when handling the powder form or if there is a risk of aerosol generation.[1][2] | Minimizes inhalation of the compound.[2] |
Hazard Summary
This compound should be handled as a hazardous substance. While specific data for this compound is not detailed in the provided results, analogous boronic acids are classified as irritants.
| Hazard Classification | Category | Hazard Statement |
| Skin Irritation | 2 | Causes skin irritation.[4] |
| Eye Irritation | 2A | Causes serious eye irritation.[4][5] |
| Specific target organ toxicity — single exposure | 3 | May cause respiratory irritation.[4] |
Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain. [1][6]
Part 1: Disposal of Unused or Waste this compound
-
Waste Characterization and Segregation :
-
Packaging Waste :
-
Place solid waste into a compatible, sealable container, such as a high-density polyethylene (HDPE) or glass container.[1]
-
For liquid waste (solutions containing the compound), pour it into a designated, compatible waste container using a funnel to prevent spills.[1]
-
The container must be kept tightly closed except when adding waste.[4][6]
-
-
Labeling :
-
Storage and Pickup :
Part 2: Decontamination and Disposal of Empty Containers
Empty containers that held this compound must be properly decontaminated before disposal to prevent environmental contamination.[6]
-
Initial Rinse (to be collected as hazardous waste) :
-
Final Disposal of the Container :
-
After the triple rinse, allow the container to air dry completely in a well-ventilated area, such as the back of a fume hood.[6]
-
Deface the original label.[6]
-
The clean, dry container can then typically be disposed of in the regular laboratory glassware or plastic recycling, according to your institution's guidelines.[6]
-
Part 3: Disposal of Contaminated Materials
Any materials, such as personal protective equipment (gloves, lab coats), absorbent pads, or filter paper, that come into contact with this compound must be disposed of as hazardous waste.[4]
-
Collection : Place all contaminated materials into a sealed and clearly labeled hazardous waste container.[4]
-
Storage and Disposal : Store the container in the designated hazardous waste accumulation area and arrange for pickup with your institution's EHS department.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Small Spills (within a fume hood)
-
Containment : Use an inert absorbent material, such as vermiculite or sand, to absorb the spill.[1]
-
Collection : Carefully sweep or vacuum the absorbed material and place it into a sealed bag or container.[6]
-
Labeling : Label the container as "Hazardous Waste" containing this compound.[6]
-
Decontamination : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]
Large Spills or Spills Outside a Fume Hood
-
Evacuate : Evacuate the immediate area and alert others.[1][6]
-
Secure the Area : Restrict access to the spill area.[1]
-
Contact EHS : Immediately contact your institution's Environmental Health and Safety (EHS) office.[6]
-
Await Clearance : Do not re-enter the affected area until it has been cleared by EHS personnel.[6]
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling (3-Methoxy-5-propoxyphenyl)boronic acid
Essential Safety and Handling Guide for (3-Methoxy-5-propoxyphenyl)boronic acid
This guide provides critical safety, handling, and disposal information for this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring laboratory safety and minimizing risk.
Personal Protective Equipment (PPE)
When handling this compound and similar boronic acid compounds, a comprehensive suite of personal protective equipment is mandatory to prevent chemical exposure. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[1][2] | Protects eyes from dust particles and potential chemical splashes.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[1][2] | Prevents skin contact with the compound. Gloves should be inspected before use and replaced immediately if contaminated.[1] |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[1][3] | Protects skin from accidental spills and contact.[1] |
| Respiratory Protection | A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles.[1][4][5] | Minimizes the risk of respiratory tract irritation.[1][4] |
Operational Plan: Step-by-Step Handling Procedure
A strict operational protocol is crucial for the safe handling of this compound.
-
Preparation :
-
Donning PPE :
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling the Chemical :
-
Post-Handling :
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE, empty containers, and residual chemical, must be treated as hazardous waste.[2]
-
Waste Collection : Collect all chemical waste in a designated, properly labeled, and sealed container.
-
Contaminated Materials : Any materials used to clean up spills, such as absorbent pads or vermiculite, should also be disposed of as hazardous waste.
-
Disposal Protocol : Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult with your institution's environmental health and safety (EHS) department for specific guidance.
Visual Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.
Caption: Workflow for safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
